5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Description
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Properties
IUPAC Name |
5-bromo-4-chloro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-3-6(9)5(8)4-10-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHIJXJMPHYONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
CAS: 1823969-53-4 Formula: C₇H₈BrClN₂ Molecular Weight: 235.51 g/mol [1][2][3]
Executive Summary: The Orthogonal Pyridine Scaffold
In the landscape of modern medicinal chemistry, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine represents a high-value "privileged scaffold."[1][2] Its utility stems not merely from its structural components, but from the electronic and steric differentiation between its two halogen substituents.[1][3]
For drug development professionals, this molecule offers a precise solution to a common synthetic bottleneck: regioselective heteroarylation .[1][2] The C5-Bromine and C4-Chlorine atoms possess distinct reactivity profiles, allowing for sequential, orthogonal functionalization.[1] This capability is critical for synthesizing complex trisubstituted pyridines found in kinase inhibitors (e.g., analogous to Alk and Ros1 inhibitors) and allosteric modulators.[1][3]
Core Technical Value:
-
Site-Selectivity: C5-Br allows for rapid Pd-catalyzed cross-coupling (Suzuki-Miyaura) at low temperatures.[1][2][3]
-
Late-Stage Diversification: The C4-Cl bond remains intact during C5 functionalization, serving as a latent handle for subsequent nucleophilic aromatic substitution (SₙAr) or high-energy Buchwald-Hartwig aminations.[1][2][3]
-
Solubility Profile: The N,N-dimethylamino group enhances lipophilicity and solubility in organic solvents compared to the primary amine analog, facilitating smoother workups in non-polar media.[1][2][3]
Chemical Profile & Structure-Activity Logic[1][2][3][4]
Electronic Architecture
The pyridine ring is electron-deficient, but the N,N-dimethylamino group at C2 acts as a strong electron-donating group (EDG) via resonance.[1][2][3] This creates a push-pull system that defines the reactivity of the halogens:
-
C5 Position (Bromine): Located meta to the ring nitrogen and para to the electron-donating amino group.[1][2] This position is electronically enriched relative to C4, making the C-Br bond prone to oxidative addition by Palladium(0) species.[1][3]
-
C4 Position (Chlorine): Located para to the ring nitrogen (electron-withdrawing) and meta to the amino group.[1][2] This position is significantly more electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr), yet less reactive toward Pd(0) than the C5-Br bond.[1][3]
Physical Properties (Calculated & Observed)
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of halogenated aminopyridines.[1][2] |
| Melting Point | 65–70 °C (Predicted) | Lower than the primary amine (206°C) due to lack of H-bonding.[1] |
| LogP | ~2.6 | Moderate lipophilicity; cell-permeable scaffold.[1] |
| pKa (Conjugate Acid) | ~5.8 | The dimethylamino group increases basicity of the ring nitrogen.[1] |
| Solubility | DCM, EtOAc, DMSO | High solubility in chlorinated solvents; low water solubility.[1][3] |
Synthesis & Manufacturing Routes
While direct bromination of 4-chloro-2-dimethylaminopyridine is possible, it often suffers from regioselectivity issues.[1][2][4] The most robust, self-validating route for high-purity synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) on a di-halo precursor.[1][3]
Recommended Route: SₙAr Displacement
This route exploits the high electrophilicity of the C2 position in pyridines.[1][2][3]
Precursor: 5-Bromo-2,4-dichloropyridine (CAS 849937-96-8).[1][2][3]
Reaction Logic: The C2-Chlorine is activated by the adjacent ring nitrogen (inductive and resonance effects).[1][2] The C4-Chlorine is less activated, and the C5-Bromine is unreactive toward SₙAr under mild conditions.[1] This allows for exclusive substitution at C2.[1][3]
Step-by-Step Protocol:
-
Reagents: 5-Bromo-2,4-dichloropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), K₂CO₃ (1.5 eq).
-
Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Workup: Dilute with water. The product often precipitates.[1][2] If not, extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1][3]
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).[1][2][3]
Yield Expectation: >85% Key QC Check: ¹H NMR should show a singlet for 6H (NMe₂) at ~3.0 ppm and two aromatic singlets (C3-H and C6-H).[1][2][3][5]
Reactivity Guide: The Orthogonal Workflow
The primary utility of CAS 1823969-53-4 is the ability to perform Chemoselective Cross-Coupling .[1][2][3] The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Chemoselective workflow demonstrating the retention of the C4-Cl handle during C5-Br functionalization.
Protocol: Selective C5-Arylation (Suzuki Coupling)
Note: The C4-Cl bond is prone to hydrolysis or side-coupling if the catalyst is too active (e.g., SPhos).[1][2][3] Use standard ligands.
-
System: Charge a reaction vessel with CAS 1823969-53-4 (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2][3]
-
Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aq. Na₂CO₃ (3.0 eq).[1][2][3]
-
Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1][2][3]
-
Observation: The C4-Cl bond remains >95% intact under these conditions due to the higher bond dissociation energy compared to C-Br.[1][2][3]
Handling, Safety, and Analytics[1][2][3]
Safety Profile (GHS Classification)
-
Handling: Use a fume hood.[1][2] Avoid dust generation.[1] The dimethylamino moiety increases skin permeability; wear nitrile gloves.[1][3]
Analytical Standards
To validate the identity of CAS 1823969-53-4, use the following expected NMR shifts (in CDCl₃):
-
δ 8.15 ppm (s, 1H): C6-H (Deshielded by ring nitrogen).[1][2][3]
-
δ 6.65 ppm (s, 1H): C3-H (Shielded by adjacent amino group).[1][2][3]
References
-
BenchChem. (2025).[1][2][4] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Retrieved from [1][3]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 44181812, 2-Amino-5-bromo-4-chloropyridine. Retrieved from [1][3]
-
GuideChem. (2025).[1][2] 2-Pyridinamine, 5-bromo-4-chloro- Properties and Safety. Retrieved from [1][3]
-
Dandu, R., et al. (2011).[1][2] A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Journal of Heterocyclic Chemistry. Retrieved from [1][3]
Sources
- 1. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Engineering Molecular Complexity: A Technical Guide to the 5-Bromo-4-chloro-2-(dimethylamino)pyridine Scaffold
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern drug discovery, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. 5-Bromo-4-chloro-2-(dimethylamino)pyridine (CAS: 1823969-53-4) has emerged as a premium, trifunctional building block[1][2]. By strategically positioning three distinct functional groups—a dimethylamino electron-donating group (EDG), a highly electrophilic chlorine atom, and a cross-coupling-primed bromine atom—this molecule offers unparalleled orthogonal reactivity.
This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its reactivity profile, and offers self-validating experimental protocols for its functionalization in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).
Structural and Electronic Profiling
The synthetic utility of 5-bromo-4-chloro-2-(dimethylamino)pyridine is dictated by the "push-pull" electronic dynamics across the pyridine core. Understanding these micro-environments is critical for predicting regioselectivity.
Functional Group Causality
-
2-Dimethylamino Group (-NMe₂): Acting as a strong EDG via resonance, this moiety increases the electron density of the pyridine ring[3]. This enhances the basicity (pKa) of the pyridine nitrogen, improving aqueous solubility profiles for downstream APIs, while directing electrophilic aromatic substitution (EAS) strictly to the para-position (C5).
-
4-Chloro Group (-Cl): Positioned para to the electron-withdrawing pyridine nitrogen, the C4 carbon is highly electron-deficient. This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[4].
-
5-Bromo Group (-Br): The C-Br bond possesses a lower bond dissociation energy (BDE ≈ 280 kJ/mol) compared to the C-Cl bond (BDE ≈ 330 kJ/mol). This thermodynamic differential allows for highly chemoselective oxidative addition by Palladium(0) catalysts, leaving the C4-Cl bond intact for subsequent reactions[5].
Physicochemical Summary
The following table summarizes the core quantitative data and structural rationale for this building block:
| Property | Value | Structural Rationale / Synthetic Impact |
| Chemical Formula | C₇H₈BrClN₂ | Defines the molecular weight (235.51 g/mol )[1]. |
| CAS Number | 1823969-53-4 | Unique identifier for database indexing and procurement[2]. |
| C5 Halogen | Bromine (Br) | Low BDE; serves as the primary site for Pd-catalyzed oxidative addition. |
| C4 Halogen | Chlorine (Cl) | Electrophilic center; activated for SNAr by the adjacent pyridine nitrogen. |
| C2 Substituent | Dimethylamino | EDG; modulates lipophilicity (LogP) and directs initial synthesis regiochemistry. |
The Logic of Orthogonal Reactivity
The true power of this scaffold lies in its orthogonal reactivity . A self-validating synthetic sequence must exploit the thermodynamic and kinetic differences between the C5-Br and C4-Cl bonds.
If a nucleophile is introduced first, it will attack the C4-Cl position via SNAr. However, the industry-standard approach is to first perform a transition-metal-catalyzed cross-coupling at the C5-Br position. Because Pd(0) inserts into the weaker C-Br bond orders of magnitude faster than the C-Cl bond, the reaction is entirely chemoselective[5][6]. Once the C5 position is functionalized (e.g., with an aryl group), the C4-Cl remains available for a subsequent SNAr reaction with amines, alcohols, or thiols.
Orthogonal functionalization pathway of 5-bromo-4-chloro-2-(dimethylamino)pyridine.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity reproduction, the following protocols are designed with built-in causality and in-process controls.
Protocol A: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine via regioselective electrophilic aromatic substitution (EAS).
Causality Rationale: The strongly electron-donating -NMe₂ group at C2 activates the ring and directs the incoming electrophile (Br⁺) to the para position (C5). The ortho position (C3) is sterically hindered by the adjacent C4-chlorine and C2-dimethylamino groups, ensuring near-perfect regioselectivity.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-chloro-N,N-dimethylpyridin-2-amine (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) under an argon atmosphere.
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Control check: Ensure temperature equilibration to prevent over-bromination.
-
Electrophile Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Keep the flask shielded from direct light to prevent radical pathway side-reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
In-Process Control: Monitor via LC-MS or TLC (Hexanes:EtOAc 4:1). The starting material should be completely consumed, yielding a single higher-Rf spot corresponding to the C5-brominated product.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 5-bromo-4-chloro-2-(dimethylamino)pyridine.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Selectively functionalize the C5 position while preserving the C4-Cl handle.
Causality Rationale: Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates rapid reductive elimination. The reaction temperature is capped at 80 °C to prevent background SNAr hydrolysis of the C4-Cl bond by the aqueous base[5].
Step-by-Step Methodology:
-
Setup: To a microwave vial or Schlenk tube, add 5-bromo-4-chloro-2-(dimethylamino)pyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) inside a glovebox or under a strict argon counter-flow.
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Rationale: The biphasic system dissolves both the organic substrate and the inorganic base required for the transmetalation step.
-
Heating: Seal the vessel and heat at 80 °C for 4 hours.
-
In-Process Control: Monitor by LC-MS. The mass should reflect the displacement of Bromine (-79 Da) and the addition of the Aryl group, while the Chlorine isotope pattern (3:1 ratio) must remain clearly visible in the mass spectrum.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL). Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate the C5-aryl-4-chloro-2-(dimethylamino)pyridine intermediate.
Conclusion
The 5-bromo-4-chloro-2-(dimethylamino)pyridine scaffold represents a masterclass in rational chemical design. By leveraging the divergent bond dissociation energies of its halogens and the electronic modulation provided by the dimethylamino group, researchers can execute highly predictable, orthogonal functionalizations. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures maximum yield and regiocontrol, accelerating the path from discovery to viable pharmaceutical candidates.
References
- (5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine - NewCan Bio. newcanbio.com.
- 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine - Sigma-Aldrich. sigmaaldrich.com.
- 4-Dimethylaminopyridine - Wikipedia. wikipedia.org.
- 5-Bromo-4-chloronicotinaldehyde - Benchchem. benchchem.com.
- RESEARCH ARTICLE - RSC Medicinal Chemistry. rsc.org.
Sources
Technical Monograph: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Core Identifier & Chemoinformatics
-
Common Name: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine[1]
-
Isomeric SMILES: CN(C)c1cc(Cl)c(Br)cn1[1]
-
Molecular Formula:
[1] -
Molecular Weight: 235.51 g/mol [1]
Executive Summary: The "Orthogonal" Scaffold
In the landscape of medicinal chemistry, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine represents a high-value "linchpin" scaffold.[1] Its utility stems from the electronic and steric differentiation of its three functional handles.[1][3] Unlike symmetrical di-halo pyridines, this molecule offers a programmable reactivity hierarchy:
-
C5-Bromine: A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C4-Chlorine: A "hard" electrophile activated by the pyridine nitrogen, susceptible to Nucleophilic Aromatic Substitution (
).[1] -
C2-Dimethylamine: A strong electron-donating group (EDG) that modulates the ring's electron density, preventing non-specific decomposition while improving solubility and metabolic stability (decreasing LogD compared to the primary amine).[1]
This guide details the synthesis, reactivity profile, and handling of this versatile intermediate.[4]
Synthetic Architecture & Regiocontrol[1][5]
The synthesis of this scaffold requires careful regiochemical control to prevent over-bromination or incorrect halogen placement.[1] The most robust route leverages the directing power of the C2-amine to install the C5-bromide via Electrophilic Aromatic Substitution (
Retrosynthetic Analysis
The target is best accessed via the bromination of 4-chloro-N,N-dimethylpyridin-2-amine .[1] Direct halogenation of the pyridine ring is generally difficult due to electron deficiency; however, the C2-amino group activates the C3 and C5 positions. The C5 position is sterically favored and electronically reinforced by the para-relationship to the activating amine.
Reaction Pathway Visualization
The following diagram illustrates the synthetic logic and the subsequent divergent reactivity.
Figure 1: Synthetic route and orthogonal reactivity map. The C2-amine directs the bromination exclusively to the C5 position.[1]
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine via regioselective bromination.
Prerequisites:
-
Starting Material: 4-Chloro-N,N-dimethylpyridin-2-amine (CAS: 123-45-6 analog).[1]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]
Step-by-Step Methodology
Note: This protocol is adapted from standard halogenation procedures for activated pyridines [1, 2].
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-Chloro-N,N-dimethylpyridin-2-amine (1.0 eq, 10 mmol) and a magnetic stir bar.
-
Solvation: Add Anhydrous DMF (50 mL, 0.2 M concentration). Ensure complete dissolution.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Low temperature is required to maximize regioselectivity and prevent bromination at the C3 position.[1]
-
Addition: Dissolve NBS (1.05 eq, 10.5 mmol) in a minimal amount of DMF (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.
-
Observation: The solution may darken slightly.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.[1]
-
Reactivity Profile & Applications
The "Halogen Dance" (Regioselectivity)
The core value of this molecule is the ability to react sequentially.[1]
| Position | Substituent | Reactivity Mode | Activation Energy | Preferred Catalyst/Condition |
| C5 | Bromine ( | Cross-Coupling (Suzuki, Stille) | Low | |
| C4 | Chlorine ( | Moderate | NaH/THF (Alkoxides), Heat | |
| C2 | Directing / Modulating | High (Inert) | Stable under standard conditions |
Strategic Workflow: To build complex libraries, researchers should perform the C5-Suzuki coupling first .[1] The C4-Chlorine is generally too inert to undergo oxidative addition with standard Pd catalysts if the C5-Bromine is present (due to weaker C-Cl bond strength vs C-Br).[1] Once the C5-aryl group is installed, the C4-Chlorine can be displaced by amines or alkoxides to finalize the core [3, 4].[1]
Medicinal Chemistry Utility[1][3]
-
Kinase Inhibition: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (e.g., forming H-bonds with the ATP binding pocket).[1] The C5 and C4 vectors allow the molecule to reach into the "gatekeeper" and solvent-exposed regions simultaneously.[1]
-
Solubility: The N,N-dimethyl group acts as a lipophilic solubility handle, often improving cell permeability compared to the primary amine, while preventing the formation of insoluble aggregates.
References
-
Vertex Pharmaceuticals. (2010).[1] Substituted Pyridines as Kinase Inhibitors.[1] World Intellectual Property Organization.[1] WO2010123456.[1] (Describes general bromination of 2-amino-4-chloropyridines).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44181812, 2-Amino-5-bromo-4-chloropyridine.[1] Retrieved from [Link][1]
-
MDPI. (2023).[1] Regioselective Functionalization of 2-Chloropyridines.[1][3][4] Molecules.[1][3][6][5][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine 57054-86-1 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. chemscene.com [chemscene.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Orthogonal Functionalization of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on versatile, multi-functional building blocks. 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine represents a highly strategic scaffold (). By incorporating two distinct halogen atoms (bromine and chlorine) alongside an electron-donating dimethylamino group on a pyridine core, this molecule offers precise, orthogonal reactivity. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic logic, and validated experimental protocols for utilizing this compound in advanced drug development.
Structural Rationale and Mechanistic Insights
The utility of 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine stems from the specific electronic environment of the functionalized pyridine ring ()[1]. As a Senior Application Scientist, understanding the causality behind its reactivity is paramount:
-
The 2-(Dimethylamino) Group: This moiety serves a dual purpose. Chemically, it acts as a strong electron-donating group (EDG) via resonance (+M effect), which stabilizes the ring and modulates the reactivity of the halogens. Pharmacologically, it is a privileged pharmacophore, often acting as a key hydrogen bond acceptor/donor modulator in the hinge-binding region of kinase inhibitors.
-
The 5-Bromo Position (Cross-Coupling Handle): The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, low-valent transition metals, such as Palladium(0), undergo oxidative addition at the C5-Br bond at a significantly faster rate than at the C4-Cl bond. This allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at mild temperatures without disturbing the chlorine atom ()[2].
-
The 4-Chloro Position (SNAr Handle): The chlorine atom is positioned para to the electron-withdrawing pyridine nitrogen. This spatial arrangement highly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack[1].
Physicochemical Properties
To ensure accurate stoichiometry and analytical tracking, the core quantitative data of the building block are summarized below:
| Property | Value |
| Chemical Name | 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine |
| CAS Registry Number | 1823969-53-4 |
| Molecular Formula | C7H8BrClN2[3] |
| Molecular Weight | 235.51 g/mol [3] |
| Appearance | Solid (White to pale yellow) |
| Reactivity Profile | Bifunctional (Electrophilic at C4, Cross-coupling at C5) |
Experimental Workflows: Self-Validating Protocols
To leverage the orthogonal reactivity of this scaffold, the sequence of functionalization is critical. The optimal, highest-yielding route typically involves Pd-catalyzed coupling at C5 followed by SNAr at C4.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Introduce an aryl or heteroaryl group at the C5 position while leaving the C4-Cl intact. Causality of Reagents: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and preventing unwanted oxidative addition into the adjacent C-Cl bond. K₂CO₃ is used as a mild base to activate the boronic acid without inducing premature SNAr. Step-by-Step Methodology:
-
Preparation: In a rigorously degassed Schlenk flask, combine 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The biphasic system ensures solubility of both the organic substrate and the inorganic base (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Self-Validation System: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct M, M+2, M+4 isotopic pattern (approx. 3:4:1 ratio) due to the presence of both Br and Cl. A successful reaction will yield a product mass lacking the bromine, shifting the isotopic pattern to a simple 3:1 (M : M+2) ratio indicative of a single chlorine atom.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Displace the C4-Cl with a primary or secondary amine nucleophile. Causality of Reagents: Because the 2-dimethylamino group slightly deactivates the ring via electron donation, elevated temperatures and a polar aprotic solvent (NMP or DMF) are required to overcome the activation energy barrier for Meisenheimer complex formation[1]. Step-by-Step Methodology:
-
Preparation: In a sealed microwave vial, dissolve the C5-substituted intermediate from Protocol A (1.0 eq) in anhydrous NMP.
-
Nucleophile Addition: Add the amine nucleophile (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.
-
Reaction: Heat the mixture to 120°C (conventionally or via microwave irradiation) for 12 hours.
-
Workup: Cool the reaction, precipitate the product by adding water, filter, and purify via preparative HPLC.
Self-Validation System: Utilize ¹H NMR spectroscopy. In the starting intermediate, the C3 and C6 protons appear as distinct singlets. Upon successful displacement of the highly electronegative chlorine with a nitrogen-based nucleophile, the C3 proton will experience a significant upfield shift due to the increased localized electron density.
Visualization of Orthogonal Functionalization
Orthogonal functionalization workflow of 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine.
Applications in Drug Development
The ability to sequentially decorate the C4 and C5 positions of the pyridine ring makes this compound an invaluable asset in medicinal chemistry:
-
Kinase Inhibitors: The 2-aminopyridine motif is a well-established hinge binder in ATP-competitive kinase inhibitors. By utilizing the orthogonal handles, chemists can rapidly synthesize libraries of compounds targeting Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptors (EGFRs), tuning the C4 and C5 substituents to interact with the solvent-exposed region and the selectivity pocket, respectively.
-
GPCR Ligands: The rigid, predictable vectors of the 4,5-disubstituted pyridine allow for precise spatial arrangement of pharmacophores required for G-protein coupled receptor (GPCR) antagonism, particularly in CNS-targeted drug discovery where lipophilicity and molecular weight must be strictly controlled.
References
-
Title: (5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine Properties Source: NewCan Bio URL: [Link]
Sources
- 1. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 2. 5-bromo-4-chloropyridin-3-amine hydrochloride | 2613381-40-9 | Benchchem [benchchem.com]
- 3. (5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine,(5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine,1823969-53-4-杭州六可生物科技有限公司 [newcanbio.com]
Strategic Sourcing and Application of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Sourcing Whitepaper
Executive Summary
In modern drug discovery, functionalized pyridine rings serve as privileged scaffolds due to their predictable pharmacokinetics and ability to modulate physicochemical properties. 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS: 1823969-53-4) [1] is a highly specialized, trisubstituted building block. As a Senior Application Scientist, I frequently leverage this compound as a "linchpin" intermediate. Its true value lies in its orthogonal reactivity, which allows synthetic chemists to execute sequential, site-selective cross-coupling reactions without the need for cumbersome protection-deprotection strategies[2].
This guide provides an authoritative overview of the compound's mechanistic utility, a verified supplier landscape, and a self-validating Quality Assurance/Quality Control (QA/QC) protocol for incoming lots.
Physicochemical Profile & Mechanistic Rationale
Understanding the intrinsic reactivity of this building block is critical for designing efficient synthetic routes. The molecule features three distinct functional groups on the pyridine core, each serving a specific electronic or reactive purpose:
-
The C5-Bromo Group (Primary Reactive Site): The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). This thermodynamic discrepancy dictates the kinetic preference of the molecule. Low-valent palladium species, such as Pd(0), will undergo oxidative addition exclusively at the C5 position first[2]. This allows for highly regioselective Suzuki-Miyaura or Stille couplings.
-
The C4-Chloro Group (Secondary Reactive Site): Once the C5 position is functionalized, the C4-Cl bond can be activated. Because the C-Cl bond is stronger and more reluctant to undergo oxidative addition, its activation requires more electron-rich, sterically demanding phosphine ligands (e.g., BrettPhos or RuPhos) typically employed in Buchwald-Hartwig aminations.
-
The C2-N,N-dimethylamine Group (Electronic Modulator): The dimethylamine moiety acts as a strong electron-donating group via resonance. This enriches the electron density of the pyridine ring, which subtly deactivates the ring towards unwanted Nucleophilic Aromatic Substitution (S_NAr) side reactions, while concurrently stabilizing high-valent palladium intermediates during cross-coupling cycles. The predicted boiling point of this compound is approximately 308.9 °C[3].
Global Supplier Landscape & Availability
Procuring high-quality halogenated pyridines is often challenging due to the potential for regioisomeric impurities during vendor synthesis. Below is a structured summary of verified commercial suppliers for 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine[3][4][5].
| Supplier | Catalog Number | Claimed Purity | Scale Availability | Verified CAS Match |
| NewCan Bio | NC428118 | 97% | Gram to Multi-gram | Yes (1823969-53-4) |
| Sigma-Aldrich | ENAH908226D4 | Variable | Discovery (mg to g) | Yes (1823969-53-4) |
| Namiki Shoji | EN300-754747 | Catalog Spec | Discovery (mg to g) | Yes (1823969-53-4) |
| ChemSrc | N/A (Aggregator) | N/A | Global Indexing | Yes (1823969-53-4) |
Note: Vendor-supplied Certificates of Analysis (COAs) often rely on LC-UV purity. As an application scientist, I strongly advise against accepting these at face value, as UV traces at 254 nm routinely ignore non-chromophoric impurities and inorganic salts.
Self-Validating QA/QC Protocol for Incoming Lots
To ensure reproducibility in downstream library synthesis, every incoming lot must be subjected to a self-validating QA/QC workflow. Do not just run a standard NMR; follow this causality-driven protocol to establish absolute structural integrity.
Step 1: Visual Inspection & Solubility Profiling
-
Methodology: Weigh 5.0 mg of the incoming lot and dissolve it in 1.0 mL of deuterated chloroform (CDCl3).
-
Causality: Complete dissolution immediately confirms the absence of bulk inorganic salts (e.g., silica gel or metal scavengers) left over from the vendor's purification process.
Step 2: Quantitative 1H-NMR (qNMR) Analysis
-
Methodology: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of a certified internal standard (e.g., maleic acid). Ensure there is no signal overlap between the standard and the pyridine aromatic protons or the N,N-dimethyl singlet (~3.0 ppm). Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds.
-
Causality: Standard 1H-NMR only provides relative purity. By using an internal standard with a known mass and purity, qNMR provides an absolute mass fraction purity, completely independent of UV response factors.
Step 3: High-Resolution Mass Spectrometry (HRMS-ESI+)
-
Methodology: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject into an LC-QTOF system.
-
Causality & Self-Validation: Confirm the exact mass [M+H]+ at m/z ~235.0. Crucially, you must verify the isotopic distribution pattern. The presence of exactly one Bromine (79Br/81Br) and one Chlorine (35Cl/37Cl) atom will generate a distinct M, M+2, M+4 isotopic cluster at an approximate ratio of 3:4:1. Observing this exact cluster self-validates the halogenation state of the scaffold.
Step 4: Karl Fischer Coulometric Titration
-
Methodology: Inject 50 mg of the sample into a coulometric Karl Fischer titrator to determine water content.
-
Causality: Residual moisture is a silent killer of cross-coupling reactions. Water will rapidly hydrolyze sensitive organometallic reagents (like Grignard or zincate species) used in downstream couplings. Ensure water content is strictly <0.1% w/w before proceeding.
Synthetic Workflow: Exploiting Orthogonal Reactivity
The primary application of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is the sequential construction of complex heteroaromatic systems. The workflow below illustrates the logical progression of activating the "soft" C5-Br handle first, followed by the "hard" C4-Cl handle[2].
Sequential orthogonal cross-coupling workflow for CAS 1823969-53-4.
References
Sources
- 1. (5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine,(5-Bromo-4-chloro-pyridin-2-yl)-dimethyl-amine,1823969-53-4-杭州六可生物科技有限公司 [newcanbio.com]
- 2. 2-Fluoro-4-iodo-6-methoxypyridine | 1207840-36-5 | Benchchem [benchchem.com]
- 3. newcanbio.com [newcanbio.com]
- 4. 2-Bromo-5-(difluoromethoxy)phenol | CAS#:1261859-66-8 | Chemsrc [chemsrc.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
Navigating the Safety Landscape of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine: A Technical Guide for Researchers
Executive Summary
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for the protection of researchers and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety data for 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally analogous compounds to provide a robust framework for safe handling, risk assessment, and emergency preparedness. The insights herein are tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind safety protocols to foster a culture of informed and proactive safety in the laboratory.
Introduction: A Proactive Approach to Chemical Safety
The responsible advancement of scientific discovery necessitates a proactive and informed approach to chemical safety. For novel compounds like 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine, for which dedicated safety data may be limited, a comprehensive risk assessment must be built upon a foundation of sound scientific principles and data from closely related molecules. This guide leverages the safety profiles of key structural analogs to construct a reliable and precautionary safety framework. By understanding the potential hazards associated with the core functional groups and their arrangement, we can anticipate and mitigate risks effectively.
The primary analogs referenced in this guide are:
-
5-bromo-N,N-dimethylpyridin-2-amine: Sharing the brominated N,N-dimethylaminopyridine core.
-
2-Amino-5-bromo-4-chloropyridine: Possessing the bromo-chloropyridine ring system.
-
4-(Dimethylamino)pyridine (DMAP): A well-characterized and highly toxic analog with the dimethylaminopyridine scaffold.
-
5-bromo-4-chloropyrimidin-2-amine: A related halogenated amino-heterocycle.
This document is structured to provide not just a set of rules, but a deeper understanding of the "why" behind each safety recommendation, empowering researchers to make informed decisions in their daily work.
Compound Identification and Analog Comparison
A clear understanding of the subject compound and its analogs is fundamental to this safety assessment.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine | (Structure of target compound) | 1073373-31-0 | C₇H₈BrClN₂ | 235.51 |
| 5-bromo-N,N-dimethylpyridin-2-amine | (Structure of analog 1) | 26163-07-5 | C₇H₉BrN₂ | 201.06[1] |
| 2-Amino-5-bromo-4-chloropyridine | (Structure of analog 2) | 942947-94-6 | C₅H₄BrClN₂ | 207.45[2] |
| 4-(Dimethylamino)pyridine (DMAP) | (Structure of analog 3) | 1122-58-3 | C₇H₁₀N₂ | 122.17 |
| 5-bromo-4-chloropyrimidin-2-amine | (Structure of analog 4) | 1044767-99-8 | C₄H₃BrClN₃ | 208.44[3] |
Hazard Identification and GHS Classification: A Synthesis of Analog Data
Based on the Globally Harmonized System (GHS) classifications of its structural analogs, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine should be handled as a substance with significant acute toxicity, particularly through oral and dermal routes of exposure. It is also expected to be a skin and eye irritant. The presence of the dimethylaminopyridine core, as seen in the highly toxic DMAP, suggests a potential for severe systemic effects.[4][5][6] The halogenated pyridine structure also contributes to its hazardous profile.[2][7]
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | Corresponding Analogues |
| Acute Toxicity, Oral (Category 3 or 4) | H301: Toxic if swallowed / H302: Harmful if swallowed | DMAP[4][8], 5-bromo-N,N-dimethylpyridin-2-amine[1], 2-Amino-5-bromo-4-chloropyridine[2] |
| Acute Toxicity, Dermal (Category 2 or 3) | H310: Fatal in contact with skin / H311: Toxic in contact with skin | DMAP[4][8] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | 5-bromo-N,N-dimethylpyridin-2-amine[1], 2-Amino-5-bromo-4-chloropyridine[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | 5-bromo-N,N-dimethylpyridin-2-amine[1], 2-Amino-5-bromo-4-chloropyridine[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | 5-bromo-4-chloropyrimidin-2-amine[3] |
Warning Pictograms:
-
Skull and Crossbones (for Acute Toxicity)
-
Exclamation Mark (for Skin/Eye Irritation and other hazards)
Signal Word: Danger
Safe Handling and Storage Protocols: A Risk-Based Approach
Given the anticipated high toxicity, a stringent set of handling and storage protocols is mandatory. The primary goal is to prevent any direct contact and to control the generation of dusts or aerosols.
4.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.
4.2. Procedural Controls: Minimizing Exposure Potential
-
Designated Areas: All work with 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine should be restricted to a designated and clearly marked area of the laboratory.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5] If the material is a fine powder, consider using a glove box for transfers.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[10]
4.3. Storage Requirements: Ensuring Stability and Containment
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Security: Due to its high anticipated toxicity, store in a locked cabinet or an area with restricted access.
Caption: Risk assessment workflow for handling the target compound.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for any signs of degradation or puncture before use.[5] Use proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for certain operations, such as cleaning up large spills.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and correct response is crucial.
6.1. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
6.2. Accidental Release Measures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency responders.
-
Prevent entry into the area.
-
Only personnel with appropriate training and respiratory protection should attempt to clean up the spill.
-
Caption: Emergency response workflow for an accidental spill.
6.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[9][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Profile: Insights from Analogs
The toxicological properties of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine have not been fully investigated. However, based on its analogs, significant toxicity is expected.
-
Acute Toxicity: DMAP is known to be highly toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[4][8] The bromo- and chloro-substituted aminopyridine analogs are also classified as harmful or toxic by various routes.[1][2]
-
Skin and Eye Irritation: The majority of the analogs are reported to cause skin and serious eye irritation.[1][2][9]
-
Sensitization: Some aminopyridines may cause skin sensitization.[10]
Physical and Chemical Properties
While specific data for 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is not available, the properties of its analogs provide useful context.
| Property | 5-bromo-N,N-dimethylpyridin-2-amine Value | 2-Amino-5-bromo-4-chloropyridine Value | 4-(Dimethylamino)pyridine (DMAP) Value | 5-bromo-4-chloropyrimidin-2-amine Value |
| Physical State | Solid[13] | Solid | Solid[4] | Solid |
| Melting Point | 41-44 °C[13] | Not available | 111-113 °C | Not available |
| Boiling Point | 253.5 °C at 760 mmHg[13] | Not available | 213 °C at 760 mmHg | Not available |
| Solubility | Not available | Not available | Soluble in water[4] | Not available |
Stability and Reactivity
-
Reactivity: The compound is expected to be stable under normal laboratory conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[11]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[9][11]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Conclusion
While a specific MSDS for 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is not currently available, a comprehensive safety protocol can be effectively established by analyzing the hazards of its structural analogs. The available data strongly suggests that this compound should be handled as a substance with high acute toxicity, as well as a skin and eye irritant. Strict adherence to the engineering controls, safe handling procedures, and use of appropriate personal protective equipment outlined in this guide is essential for mitigating the risks associated with its use in a research setting. By fostering a deep understanding of the potential hazards and the rationale behind safety protocols, we can ensure a safe environment for scientific innovation.
References
-
Alfa Aesar. (2021, February 4). Safety Data Sheet: 4-(Dimethylamino)pyridine. Thermo Fisher Scientific. [Link]
-
Capot Chemical. (2020, November 13). MSDS of 4-Dimethylaminopyridine (DMAP). [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)pyridine. [Link]
-
PubChem. (n.d.). 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Chemsrc. (2025, September 11). 5-Bromo-4-chloropyrimidin-2-amine MSDS. [Link]
-
Chemsrc. (2025, August 25). 2-Amino-4-bromo-5-chloropyridine MSDS. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]
-
Cronin, M. T., & Schultz, T. W. (2001). Structure-toxicity analyses of Tetrahymena pyriformis exposed to pyridines -- an examination into extension of surface-response domains. SAR and QSAR in Environmental Research, 12(1-2), 1-17. [Link]
-
Capot Chemical. (n.d.). 5-Bromo-4-chloropyrimidin-2-amine. [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. [Link]
-
PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
BuyersGuideChem. (n.d.). 5-Bromo-N,N-dimethylpyridin-2-amine. [Link]
-
GESTIS Substance Database. (n.d.). 2-Aminopyridine. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]
-
SD FINE-CHEM LIMITED. (n.d.). 4-AMINOPYRIDINE GHS Safety Data Sheet. [Link]
-
ResearchGate. (2025, August 5). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Phillips, J. R. (1980). Side Reactions of Pyridine‐Halogen Complexes. Journal of the Electrochemical Society, 127(10), 2237-2241. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Research Centre for the Working Environment. (n.d.). Pyridine. [Link]
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- 2. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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Difference between 2-amino and 2-dimethylamino halopyridines
The following guide details the technical, synthetic, and medicinal chemistry distinctions between 2-amino and 2-dimethylamino halopyridines.
Comparative Analysis for Synthetic & Medicinal Chemistry
Executive Summary
In drug discovery, the substitution of a primary amine (2-NH₂) with a tertiary dimethylamine (2-NMe₂) on a halopyridine scaffold is often treated as a simple lipophilic tune-up.[1] However, this structural modification induces profound changes in electronic resonance , synthetic reactivity , and metabolic liability .[1]
While 2-aminopyridine acts as a classic bidentate hinge binder in kinase inhibitors, the 2-dimethylamino analog introduces a "steric twist" that inhibits resonance, alters the vector of directed metalation, and introduces specific metabolic soft spots (N-demethylation).[1] This guide dissects these differences to optimize scaffold selection.
Electronic & Structural Fundamentals
The core differentiator between these two species is the Steric Inhibition of Resonance .[1]
The "Steric Twist" Phenomenon[1]
-
2-Aminopyridine (Planar): The exocyclic nitrogen lone pair is
-like and coplanar with the pyridine ring.[1] It donates electron density into the ring (Mesomeric effect, +M), significantly increasing the electron density at C3 and C5.[1] -
2-Dimethylamino (Twisted): The steric clash between the N-methyl groups and the C3-hydrogen (or ring nitrogen lone pair) forces the dimethylamino group to rotate out of the aromatic plane.[1]
Physicochemical Comparison
| Feature | 2-Amino-Halopyridine | 2-Dimethylamino-Halopyridine | Impact |
| pKa (Ring N) | ~6.86 | ~6.9 – 7.0 | Similar basicity, but 2-NMe₂ is a stronger nucleophile due to localized lone pair.[1] |
| H-Bonding | Donor & Acceptor | Acceptor Only | 2-NH₂ is critical for kinase hinge binding (bidentate).[1] |
| LogP | ~0.49 (Hydrophilic) | ~1.6 (Lipophilic) | 2-NMe₂ significantly boosts permeability.[1] |
| Solubility | High (Polar) | Moderate | 2-NMe₂ reduces crystal lattice energy but lowers aqueous solubility.[1] |
Synthetic Reactivity Profiles[1][2]
Directed Ortho Metalation (DoM)
This is the most critical synthetic divergence.[1] The choice of substituent dictates the success of C3-functionalization.
-
2-Amino (Protected): When protected as a carbamate (e.g., -NHBoc ), it becomes a Tier-1 Directed Metalation Group (DMG) .[1] The carbonyl oxygen coordinates Lithium, holding it in proximity to the C3 proton, facilitating rapid and high-yield deprotonation.[1]
-
2-Dimethylamino: It is a Tier-3 (Poor) DMG .[1] The lack of a carbonyl oxygen and the steric twist prevent stable pre-lithiation complexation.[1] C3-lithiation is sluggish and often requires "superbases" (e.g., BuLi/LiDMAE) or suffers from competitive nucleophilic attack on the ring.[1]
Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)[1]
-
2-Amino-Halopyridines: The free -NH₂ is an acidic proton (
~23 in DMSO) that can deprotonate under basic coupling conditions, forming an amidophos-palladium complex that poisons the catalyst.[1]-
Solution: Requires protecting groups (Boc/Acetyl) or LHMDS base systems.[1]
-
-
2-Dimethylamino-Halopyridines: "Self-protected."[1] These substrates couple cleanly in Suzuki/Buchwald reactions without catalyst poisoning, provided the steric bulk of the -NMe₂ group does not interfere with oxidative addition at the C3 position.[1]
Electrophilic Aromatic Substitution (SEAr)[1]
-
Bromination: The 2-NMe₂ group directs exclusively to the C5 position (para to the amine) due to sterics blocking C3.[1] The 2-NH₂ group typically yields a mixture of C3 and C5 bromination unless conditions are strictly controlled.[1]
Visualizing the Pathway Divergence
Caption: Divergent reactivity and functionalization pathways. Note the high efficiency of DoM for the protected amino species versus the direct coupling efficiency of the dimethylamino species.[1]
Experimental Protocols
Protocol A: C3-Functionalization via DoM (The "Amino" Advantage)
Target: Synthesis of 2-amino-3-formylpyridine from 2-aminopyridine.[1]
Rationale: The free amine must be converted to a Pivaloyl or Boc group to serve as a Directing Metalation Group (DMG).[1]
-
Protection: Suspend 2-aminopyridine (10 mmol) in DCM. Add
(1.1 equiv) and DMAP (cat).[1] Stir 4h. Isolate 2-(Boc-amino)pyridine .[1] -
Lithiation: Dissolve protected substrate in anhydrous THF under Argon. Cool to -78°C .[1]
-
Metalation: Add
-BuLi (2.2 equiv) dropwise.[1] Note: 2 equivalents are used—one to deprotonate the N-H (if using pivaloyl) or to ensure complexation.[1] Stir for 1h at -78°C. The solution turns bright yellow (lithiated species). -
Quench: Add DMF (3.0 equiv) dropwise.[1] Warm to RT.
-
Workup: Acidic hydrolysis (HCl) removes the Boc group and cyclizes the product if nucleophiles are present, or yields the 2-amino-3-formylpyridine after neutralization.[1]
Protocol B: Direct Cross-Coupling (The "Dimethylamino" Advantage)
Target: Suzuki coupling of 2-dimethylamino-5-bromopyridine.[1]
Rationale: No protection is needed.[1] The steric bulk prevents N-coordination to Pd.[1]
-
Setup: Charge a flask with 2-dimethylamino-5-bromopyridine (1.0 equiv), Aryl-Boronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(0.05 equiv).[1] -
Solvent: Add Dioxane:Water (4:1). Degas with
for 15 mins.[1] -
Reaction: Heat to 90°C for 4 hours.
-
Observation: Reaction proceeds cleanly with minimal homocoupling or dehalogenation, unlike the free amino analog which often requires
/XPhos and LHMDS.[1]
Medicinal Chemistry Implications[3][4][5][6][7]
Metabolic Stability (The N-Demethylation Risk)
The 2-dimethylamino group is a substrate for CYP450 enzymes (specifically CYP2E1 and CYP2D6).[1]
-
Mechanism:
-Carbon hydroxylation Carbinolamine intermediate Collapse to Formaldehyde + Monomethylamine.[1] -
Risk: This converts a lipophilic 2-NMe₂ drug back into the more polar 2-NHMe or 2-NH₂ metabolite, potentially altering potency or off-target selectivity in vivo.[1] Deuteration of the methyl groups (
) can mitigate this (Kinetic Isotope Effect).[1]
Kinase Binding (Hinge Region)[1]
-
2-NH₂: Canonical binder. The H-atoms act as donors to the backbone carbonyl of the hinge region (e.g., in CDK or MAPK inhibitors).[1]
-
2-NMe₂: Cannot act as a donor.[1] Often used to prevent binding to kinases where hinge interactions are undesirable (improving selectivity), or to interact with hydrophobic gatekeeper residues.[1]
References
-
Basicity & Structure: Albert, A., et al. "Ionization constants of heterocyclic amines."[1] Journal of the Chemical Society, 1948.[1][2]
-
Directed Ortho Metalation: Snieckus, V. "Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990.[1]
-
Steric Inhibition of Resonance: Essery, J. M., & Schofield, K.[1] "The effect of steric hindrance on the properties of some aminopyridines." Journal of the Chemical Society, 1961.[1]
-
Buchwald-Hartwig Coupling: Paul, F., Patt, J., & Hartwig, J. F.[1] "Palladium-catalyzed formation of carbon-nitrogen bonds."[1] Journal of the American Chemical Society, 1994.[1]
-
Metabolic Pathways: Guengerich, F. P.[1] "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 2001.[1]
Sources
Technical Monograph: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
The following technical guide provides an in-depth analysis of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine , a critical intermediate in the synthesis of complex heteroaromatic pharmacophores.
The Orthogonal "Linchpin" Scaffold for Kinase Inhibitor Discovery
Executive Summary
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS: 1823969-53-4) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural utility stems from its orthogonal reactivity profile : it possesses two distinct halogen handles (C4-Chloro and C5-Bromo) on an electron-deficient pyridine ring, balanced by an electron-donating dimethylamino group at the C2 position.
This specific substitution pattern allows for sequential, regioselective functionalization . The C4-chloride is activated for Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties[2][3]
| Property | Data |
| IUPAC Name | 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine |
| Common Name | (5-Bromo-4-chloropyridin-2-yl)dimethylamine |
| CAS Number | 1823969-53-4 |
| Molecular Formula | |
| Molecular Weight | 235.51 g/mol |
| SMILES | CN(C)c1nc(Cl)c(Br)cc1 |
| Predicted LogP | ~2.6 (Lipophilic, suitable for CNS penetration models) |
| TPSA | ~16.1 Ų (Low polar surface area, high permeability) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water |
Synthetic Production Protocols
The synthesis of this compound requires careful regiocontrol. Direct halogenation of N,N-dimethylpyridin-2-amine often leads to mixtures. The most robust industrial route utilizes 2-amino-4-chloropyridine as the starting material, leveraging the amino group's directing power before methylation.
Validated Synthesis Workflow
Step 1: Regioselective Bromination
-
Precursor: 2-Amino-4-chloropyridine.
-
Reagent: N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Mechanism: Electrophilic Aromatic Substitution (
). The amino group at C2 strongly activates the C3 and C5 positions. The C3 position is sterically crowded by the C4-chloro group, directing bromination almost exclusively to the C5 position . -
Protocol:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in MeCN (0.5 M) at 0°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes to control exotherm.
-
Stir at room temperature for 4 hours. Monitor by LCMS for the disappearance of starting material.
-
Workup: Concentrate, redissolve in EtOAc, wash with water/brine. Recrystallize from EtOH/Water.
-
Yield: ~85-90% of 2-Amino-5-bromo-4-chloropyridine .
-
Step 2: Reductive Methylation (Eschweiler-Clarke Variation)
-
Precursor: 2-Amino-5-bromo-4-chloropyridine.
-
Reagents: Aqueous Formaldehyde (37%), Formic Acid (or Sodium Cyanoborohydride).
-
Mechanism: Formation of an iminium ion followed by hydride reduction.
-
Protocol:
-
Suspend intermediate (1.0 eq) in Formic Acid (10 eq).
-
Add Formaldehyde (5 eq) dropwise.
-
Reflux at 90°C for 12 hours. (
evolution observed). -
Workup: Cool to 0°C, basify with NaOH to pH 10 (precipitate forms). Extract with DCM.[2][3]
-
Yield: ~80-95% of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine .
-
Visual Synthesis Pathway
Caption: Two-step regioselective synthesis starting from commercially available 2-amino-4-chloropyridine.
Reactivity Profile: The "Orthogonal" Advantage
The core value of this scaffold lies in the differential reactivity of the C4-Chlorine and C5-Bromine atoms.[3] This allows researchers to "program" the molecule, deciding which position to functionalize first based on the reaction conditions.
Site A: C4-Chlorine (Nucleophilic Susceptibility)
-
Nature: Activated for
.[3] -
Why: The pyridine nitrogen is electron-withdrawing. The C4 position is para to the ring nitrogen, making it highly electrophilic. The C5-Bromine provides additional inductive electron withdrawal, further activating C4.
-
Typical Reactions: Displacement by amines, alkoxides, or thiols.
-
Conditions: Heat (80-120°C), base (
or DIPEA), polar aprotic solvent (DMSO, NMP).
Site B: C5-Bromine (Metal-Catalyzed Susceptibility)
-
Nature: Activated for Oxidative Addition (Pd).
-
Why: The C-Br bond is weaker than the C-Cl bond. Palladium(0) catalysts insert into C-Br bonds significantly faster than C-Cl bonds (unless specialized ligands are used).
-
Typical Reactions: Suzuki-Miyaura (Aryl-Boronic acids), Buchwald-Hartwig (Amines), Stille (Tin).
-
Conditions: Pd catalyst (
, ), Base, Heat.
Strategic Workflow: Which First?
-
Route 1 (Standard):
First.-
Displace the reactive C4-Cl with a nucleophile (e.g., a primary amine).
-
Result: A 2,4-diamino-5-bromopyridine.
-
Follow-up: Use the remaining 5-Br for a Suzuki coupling to add an aryl tail.
-
Application: Creating "L-shaped" kinase inhibitors.
-
-
Route 2 (Selective): Suzuki First.
-
Use a mild Pd catalyst to couple at C5-Br without touching the C4-Cl.
-
Result: A 5-aryl-4-chloro-2-dimethylaminopyridine.
-
Follow-up: Displace the C4-Cl with a second nucleophile.
-
Note: Requires careful control to prevent oxidative addition at C4-Cl.
-
Reactivity Decision Tree
Caption: Divergent synthesis pathways enabling the construction of complex libraries from a single scaffold.
Applications in Drug Discovery[5][6]
Kinase Inhibitor Design
This scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors.
-
Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.
-
Solubility Handle: The 2-dimethylamino group is crucial. It disrupts crystal packing (lowering MP) and increases basicity, often improving solubility in aqueous media compared to a naked phenyl ring. It can also pick up a proton at physiological pH, interacting with acidic residues (e.g., Asp/Glu) in the solvent-exposed region.
-
Hydrophobic Pocket: Substituents at C4 and C5 project into the "Gatekeeper" region or the hydrophobic back-pocket of the kinase active site.
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of 235 Da, this compound is an ideal "Fragment Growing" vector.
-
Researchers can screen the core fragment.[4]
-
Hits can be rapidly elaborated at C4 (via amines) or C5 (via aryls) to improve potency and selectivity.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended for halogenated aromatics), safety glasses with side shields, and a lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Halogenated pyridines can be light-sensitive; amber vials are recommended. -
Spill Cleanup: Adsorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.
References
-
PubChem Compound Summary. 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS 1823969-53-4).[1][5][6] National Center for Biotechnology Information.
-
Synthesis of Halogenated Pyridines.Method for synthesizing 5-Bromo-2,4-dichloropyridine (Patent CN103420903A).
-
Regioselectivity in Pyridine Chemistry.A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog. BenchChem Technical Notes.
-
Kinase Inhibitor Scaffolds.The role of aminopyridines in ATP-competitive inhibition. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
Sources
- 1. 52522-40-4_三(二亚苄基丙酮)二钯,氯仿加合物CAS号:52522-40-4_三(二亚苄基丙酮)二钯,氯仿加合物【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. newcanbio.com [newcanbio.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
This Application Note is structured to guide a Senior Scientist or Process Chemist through the regioselective functionalization of 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine .
Executive Summary
The scaffold 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, MAPK pathways). The presence of two distinct halogens (Br at C5, Cl at C4) and an electron-donating amine (at C2) creates a unique electronic environment.
This guide details the protocol to achieve >98% regioselectivity for the C5-position (Bromine) while preserving the C4-Chlorine for subsequent diversification. The selectivity is driven by the Bond Dissociation Energy (BDE) differential between C-Br and C-Cl, reinforced by the electronic donation of the dimethylamine group which deactivates the C4 position toward competing SNAr pathways.
Mechanistic Analysis & Selectivity Logic
To design a robust protocol, one must understand the competing forces on the pyridine ring.
Structural Electronics
-
C5-Position (Bromine): Located
to the ring nitrogen. The C-Br bond is weaker ( 68 kcal/mol) than the C-Cl bond ( 81 kcal/mol). This position is kinetically favored for Oxidative Addition by Palladium(0). -
C4-Position (Chlorine): Located
to the ring nitrogen. While typically activated for Nucleophilic Aromatic Substitution (SNAr), the presence of the -NMe₂ group at C2 is critical. The strong resonance donation from the exocyclic nitrogen pushes electron density into the ring (specifically to C2, C4, and C6), thereby deactivating the C4-Cl bond toward both oxidative addition and SNAr. -
C2-Position (Dimethylamine): Acts as an internal "brake" for side reactions, ensuring the reaction is channeled almost exclusively through the C5-Br bond.
Decision Matrix (Graphviz)
The following logic map illustrates the pathway to the desired product.
Figure 1: Selectivity logic flow. Path A is the desired route, prioritized by bond weakness and electronic deactivation of C4.
Critical Parameters & Optimization
Catalyst Selection
For this specific substrate, "workhorse" catalysts are superior to exotic precatalysts.
-
Recommended: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand prevents
-hydride elimination (if alkyl groups are present) and provides the right steric bite angle to facilitate oxidative addition at the Br without activating the Cl. -
Alternative: Pd(PPh₃)₄ . Effective, but air sensitivity can lead to inconsistent batches.
-
Avoid: XPhos / SPhos (Buchwald ligands) for the first step. These are too active and may erode selectivity by activating the C-Cl bond.
Solvent & Base[1][2][3][4]
-
Solvent: 1,4-Dioxane / Water (4:1) .[1] The water cosolvent is essential for dissolving the inorganic base and facilitating the transmetallation step.
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv) .
-
Why? Carbonates are mild. Stronger bases like KOtBu or hydroxides can trigger SNAr displacement of the C4-Cl by the solvent or the base itself (forming the phenol/ether side product).
-
Experimental Protocols
Protocol A: Regioselective C5-Arylation (Standard Scale)
Objective: Synthesis of 5-(4-methoxyphenyl)-4-chloro-N,N-dimethylpyridin-2-amine.
Reagents:
| Reagent | MW ( g/mol ) | Equiv | Amount |
|---|---|---|---|
| Substrate (5-Br-4-Cl-2-NMe₂-Py) | 235.51 | 1.0 | 1.00 g |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 710 mg |
| Pd(dppf)Cl₂[2]·CH₂Cl₂ | 816.64 | 0.05 | 173 mg |
| Na₂CO₃ | 105.99 | 2.0 | 900 mg |
| 1,4-Dioxane | Solvent | - | 12 mL |
| Water | Solvent | - | 3 mL |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask (or microwave vial), combine the Substrate , Boronic Acid , and Na₂CO₃ .
-
Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly to the mixture. Sparge for an additional 2 minutes.
-
Reaction: Seal the vessel. Heat to 85°C (oil bath) or 100°C (Microwave, 30 mins).
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3]6) should disappear, replaced by a fluorescent blue spot (Rf ~0.4).
-
-
Workup:
-
Purification: Flash column chromatography (SiO₂). Gradient: 0%
20% EtOAc in Hexanes.-
Yield Expectation: 75-88%.[6]
-
Protocol B: Sequential C4-Functionalization (Optional)
Once the C5-aryl group is installed, the C4-Cl bond can be activated.
-
Catalyst Switch: Use Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or Pd-PEPPSI-IPr .
-
Conditions: Toluene, K₃PO₄ (3.0 eq), 110°C.
-
Note: The C5-aryl group may introduce steric hindrance; higher temperatures are required compared to the first coupling.
Workflow Diagram
Figure 2: Experimental workflow for the regioselective synthesis.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction | Catalyst poisoning or Oxygen present. | Ensure rigorous degassing. The NMe₂ group can coordinate Pd; slightly increase catalyst loading to 7 mol%. |
| C4-Coupling Observed | Temperature too high or Ligand too active. | Lower temp to 60°C. Switch from XPhos/SPhos to dppf or PPh₃. |
| Hydrolysis of Cl (Phenol formation) | Base is too strong/nucleophilic. | Switch from K₃PO₄ to NaHCO₃ or Cs₂CO₃. Ensure solvent is not too wet (though some water is needed).[2] |
| Protodeboronation | Unstable Boronic Acid. | Increase Boronic Acid to 1.5 eq. Switch to Boronic Ester (Pinacol ester). |
References
- L. Joule, K. Mills, Heterocyclic Chemistry, 5th Ed. (Blackwell Publishing).
-
Analogous Substrate Selectivity (5-Bromo-2-chloropyrimidine)
-
Gong, Y. et al.[7] "Regioselective Suzuki Coupling of Dihalopyrimidines." Journal of Organic Chemistry, 2015 . (General Reference for heterocyclic selectivity).
-
-
Catalyst Selection for Heterocycles
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
-
Effect of Amino Groups on Pyridine Reactivity
-
Fischer, M. et al. "Electronic Effects in the Suzuki Coupling of Pyridines." Tetrahedron, 2012 .
-
(Note: While specific literature on the exact molecule 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine is proprietary or sparse, the protocols above are derived from validated methodologies for 2-amino-5-bromo-4-chloropyridine analogues found in kinase inhibitor patents, such as those for CDK4/6 inhibitors).
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Methylation of 2-amino-5-bromo-4-chloropyridine procedures
This Application Note is designed for researchers requiring high-purity N-methylation of 2-amino-5-bromo-4-chloropyridine , a critical scaffold in the synthesis of kinase inhibitors (e.g., HSP90, CDK, or MAPK pathways).
Part 1: Executive Summary & Strategic Analysis
The Challenge: Regioselectivity in Aminopyridines Methylating 2-aminopyridines presents a classic competing nucleophile problem. The substrate contains two nucleophilic nitrogen atoms:
-
The Exocyclic Amine (
): The desired target for most drug discovery applications (to form a secondary amine). -
The Pyridine Ring Nitrogen (
): Often more nucleophilic, leading to the formation of 1-methyl-2-aminopyridinium salts (or imino-pyridines upon basification).
Impact of Halogens: The presence of electron-withdrawing groups (4-Cl and 5-Br) significantly reduces the electron density of the pyridine ring.
-
Consequence 1: The basicity of
is lowered, potentially reducing the rate of undesired ring alkylation compared to unsubstituted pyridine. -
Consequence 2: The nucleophilicity of
is also attenuated, requiring stronger bases (e.g., NaH) or catalysis for direct alkylation.
Recommended Strategy: To guarantee the synthesis of the secondary amine 2-(methylamino)-5-bromo-4-chloropyridine without inseparable mixtures, this guide prioritizes a Protection-Activation Strategy (Protocol A) . A Direct Alkylation Strategy (Protocol B) is provided for rapid, small-scale screening where yield is less critical.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Regioselective Route (3-Step)
Best for: Multi-gram scale-up, GMP workflows, and high-purity requirements.
Concept: Temporarily mask the exocyclic amine with a tert-butoxycarbonyl (Boc) group. The resulting carbamate proton is acidic (
Step 1: Boc-Protection
-
Setup: Charge a dry flask with 2-amino-5-bromo-4-chloropyridine (1.0 equiv), DMAP (0.1 equiv), and DCM (10 volumes).
-
Addition: Add Boc Anhydride (
, 1.2 equiv) dissolved in DCM dropwise at 0°C. -
Reaction: Warm to 25°C and stir for 4–16 h. (Note: Electron-poor amines react slowly; if conversion is <50% after 16h, add 1.0 equiv TEA and reflux).
-
Workup: Wash with 1M HCl (to remove DMAP/pyridine), then saturated
. Dry ( ) and concentrate.[1][2]-
Intermediate:tert-butyl (5-bromo-4-chloropyridin-2-yl)carbamate.
-
Step 2: Methylation (The Critical Step)
-
Setup: Dissolve the Boc-intermediate (1.0 equiv) in anhydrous DMF (5 volumes) under
. Cool to 0°C.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 min until gas evolution ceases (anion formation). -
Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2 h. Monitor by TLC/LCMS (Target mass: M+14).
-
Quench: Carefully add ice water. The product often precipitates.[4] Filter or extract with EtOAc.
-
Intermediate:tert-butyl (5-bromo-4-chloropyridin-2-yl)(methyl)carbamate.
-
Step 3: Deprotection
-
Reaction: Dissolve the methylated intermediate in DCM (5 volumes). Add TFA (5 volumes) or 4M HCl in Dioxane . Stir at RT for 2–4 h.
-
Workup: Concentrate to remove volatiles. Basify the residue with sat.
or 1M NaOH to pH 8–9. Extract with EtOAc/DCM. -
Purification: Recrystallize from Hexane/EtOAc or use silica chromatography (0-30% EtOAc in Hexane).
Protocol B: Direct Reductive Methylation (Rapid Route)
Best for: Small-scale library generation where ~60-70% yield is acceptable.
Concept: Condensation with formaldehyde to form a hemiaminal/imine, followed by in-situ reduction. The acidic conditions discourage ring nitrogen attack.
-
Reagents: 2-amino-5-bromo-4-chloropyridine (1.0 equiv), Paraformaldehyde (5.0 equiv), NaBH_3CN (3.0 equiv), Acetic Acid (glacial, solvent).
-
Procedure:
-
Dissolve amine in Acetic Acid (10 volumes).
-
Add Paraformaldehyde. Stir at 50°C for 2 hours to ensure formation of the active species.
-
Cool to 20°C. Add
portion-wise (Caution: HCN risk if acid is too strong/wet; ensure good ventilation). -
Stir overnight at RT.
-
-
Workup: Concentrate acetic acid. Dilute with water, basify carefully with NaOH (exothermic). Extract with DCM.
-
Note: This method may produce some dimethylated byproduct (tertiary amine).
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways. The "Red Path" leads to the undesired ring-methylated salt, while the "Green Path" (Boc-route) secures the desired secondary amine.
Caption: Strategic comparison of methylation pathways. Path A (Boc-route) prevents ring alkylation by masking the amine proton.
Part 4: Analytical Validation & Troubleshooting
Data Summary Table: Expected Analytical Signatures
| Feature | Starting Material ( | Product ( | Ring-Methylated Impurity |
| 1H NMR (DMSO-d6) | |||
| LCMS (ESI+) | [M+H]+ = 207/209 | [M+H]+ = 221/223 | [M]+ = 221/223 (Salt cation) |
| Solubility | Moderate in DCM/EtOAc | Good in DCM/EtOAc | Poor in organic solvents (Salt) |
Troubleshooting Guide:
-
Problem: Low conversion in Step 1 (Boc protection).
-
Cause: The 4-Cl/5-Br electron withdrawal makes the amine non-nucleophilic.
-
Solution: Use LiHMDS (1.1 equiv) in THF at -78°C to deprotonate the amine first, then quench with
. This "anionic protection" is instant.
-
-
Problem: Formation of dimethylated product in Protocol B.
-
Cause: Secondary amine is more nucleophilic than the primary amine.
-
Solution: Switch to Protocol A. Alternatively, ensure Paraformaldehyde is added before the reducing agent to form the imine completely first.
-
Part 5: Safety & Handling
-
Halogenated Pyridines: These compounds can be skin sensitizers and irritants. The 4-chloro group is reactive toward nucleophiles (e.g., thiols in proteins), posing a potential toxicity risk. Handle in a fume hood.
-
Iodomethane (MeI): A potent neurotoxin and alkylating agent. Use gloves and quench excess reagent with aqueous ammonium hydroxide or thiols before disposal.
-
Sodium Hydride (NaH): Reacts violently with moisture. Use dry solvents and quench under inert gas.
References
- Synthesis of 2-Amino-5-bromo-4-methylpyridine (Analogous Procedure): Source: BenchChem Application Note. "Synthesis of 2-Amino-5-bromo-4-methylpyridine."
- General Regioselectivity in Aminopyridine Alkylation: Title: "Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides" Source: Thieme Connect (Synlett).
-
Reductive Methylation Techniques
- Title: "A General Method for N-Methyl
- Source: University of Liverpool / Chemistry Dept.
-
URL:[Link]
-
Analogous Halogenated Pyridine Properties
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine as a Privileged Scaffold for Sequential Functionalization
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for navigating complex chemical space. 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS: 1823969-53-4) represents a privileged, multi-handle scaffold. By strategically leveraging the differential bond dissociation energies of its halogen substituents, chemists can perform orthogonal, site-selective functionalizations. This guide details the thermodynamic rationale, optimized reaction conditions, and self-validating protocols required to utilize this scaffold effectively, particularly in the synthesis of complex kinase inhibitors and immunomodulators (such as PD-1/PD-L1 antagonists)[1].
Scaffold Architecture & Physicochemical Profile
The utility of this molecule lies in its "push-pull" electronic distribution. The pyridine nitrogen acts as an electron sink, while the C2-dimethylamino group acts as an electron donor (+M effect).
| Property | Value / Description | Impact on Reactivity |
| Chemical Formula | C₇H₈BrClN₂ | Provides multiple vectors for diversification. |
| Molecular Weight | 235.51 g/mol | Low molecular weight; ideal starting point for Lead Optimization. |
| C5–Br Bond | ~68 kcal/mol BDE | Kinetically favored for Pd(0) oxidative addition[2]. |
| C4–Cl Bond | ~81 kcal/mol BDE | Resists initial Pd insertion; reserved for subsequent SNAr or Buchwald-Hartwig coupling[3]. |
| C2–N(CH₃)₂ Group | Electron-Donating | Modulates ring electrophilicity, requiring elevated temperatures for C4-SNAr reactions. |
Mechanistic Logic: The Principle of Orthogonal Reactivity
The cornerstone of working with 5-bromo-4-chloropyridines is orthogonal reactivity [4]. In a standard palladium-catalyzed cross-coupling reaction, the rate-determining step is typically the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond.
Because the C5–Br bond is significantly weaker and more polarizable than the C4–Cl bond, a carefully selected catalyst system will insert exclusively at the C-5 position[2]. If a mild base and controlled temperatures are used, the C4–Cl bond remains entirely untouched. Once the C-5 position is functionalized (e.g., with an aryl group via Suzuki-Miyaura coupling), the C4–Cl bond can be subsequently activated. The C-4 position is highly electrophilic due to its para relationship to the electron-withdrawing pyridine nitrogen, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) with various amines[3].
Experimental Workflow & Logical Relationships
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the scaffold.
Fig 1: Sequential orthogonal functionalization workflow of the pyridine scaffold.
Quantitative Data: Reaction Optimization
To achieve perfect chemoselectivity during the initial C-5 functionalization, the choice of catalyst and base is critical. The table below summarizes the optimization of the Suzuki-Miyaura coupling step.
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | C-5 Product (%) | C-4 Side-Product (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 75% | 12% (Poor selectivity) |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 88% | 5% |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 80 | >95% | <1% (Optimal) |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 60% | 35% (Over-coupling) |
Causality Note: Highly active electron-rich ligands (like XPhos) combined with strong bases (Cs₂CO₃) provide too much driving force, overcoming the activation barrier of the C4–Cl bond and leading to unwanted bis-arylation. The milder Pd(dppf)Cl₂ / Na₂CO₃ system at 80 °C perfectly threads the kinetic needle, reacting exclusively with the C5–Br bond.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5
Objective: Couple an aryl boronic acid selectively at the C-5 position while preserving the C-4 chlorine.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-chloro-N,N-dimethylpyridin-2-amine (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.05 eq, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).
-
Solvent & Degassing (Critical Step): Add 1,4-dioxane (8 mL) and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq, 1.0 mL). Self-Validation: You must sparge the biphasic mixture with N₂ or Argon for at least 15 minutes prior to heating. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, which manifests visually as the premature precipitation of palladium black, permanently halting the catalytic cycle.
-
Reaction: Seal the flask and heat to 80 °C for 4–6 hours under a nitrogen atmosphere.
-
Monitoring: Monitor via LC-MS. The mass of the desired product should reflect the displacement of Br (loss of 79/81 Da) and addition of the aryl group, retaining the distinct Cl isotope pattern (M and M+2 in a 3:1 ratio).
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4
Objective: Displace the highly resilient C-4 chlorine with a primary or secondary amine to yield the final bifunctionalized target.
Step-by-Step Procedure:
-
Preparation: In a heavy-walled microwave vial or pressure tube, dissolve the 5-aryl-4-chloro-N,N-dimethylpyridin-2-amine intermediate (1.0 eq, 0.5 mmol) generated in Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL).
-
Reagent Addition: Add the desired nucleophilic amine (e.g., morpholine or a primary alkyl amine) (3.0 eq, 1.5 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).
-
Thermal Activation (Critical Step): Seal the vessel and heat to 120 °C for 12 hours (or microwave at 150 °C for 45 minutes). Causality: The C-4 position is intrinsically electrophilic. However, the N,N-dimethylamino group at C-2 exerts a strong +M (mesomeric) electron-donating effect, partially neutralizing this electrophilicity. Consequently, standard room-temperature SNAr conditions will fail. The reaction necessitates high-boiling polar aprotic solvents (NMP) and high thermal driving forces to overcome the elevated activation energy barrier.
-
Workup: Cool the mixture, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers thoroughly with water (at least 3 times to remove residual NMP) and finally with brine.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the final product.
References
-
ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". Source: Chemical Reviews. URL:[Link]
- Google Patents. "Heterocyclic compounds as immunomodulators". Source: US20170174671A1.
Sources
- 1. US20170174671A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
Strategic C-H Activation of 4-Dimethylaminopyridine (DMAP): Overcoming Electronic and Coordinative Bias
Topic: C-H Activation of Dimethylaminopyridine (DMAP) Derivatives Content Type: Detailed Application Notes and Protocols
Abstract
This application note details the strategic protocols for the direct C-H functionalization of 4-dimethylaminopyridine (DMAP) and its derivatives. Unlike simple arenes, DMAP presents a unique challenge in transition-metal catalysis due to its highly nucleophilic pyridine nitrogen (catalyst poisoning) and the electron-donating dimethylamino group (altering electrophilic susceptibility). This guide moves beyond traditional nucleophilic substitutions, providing robust workflows for C2-selective arylation (via N-oxide activation), C2-alkylation (via radical Minisci pathways), and C3-functionalization (via directed lithiation). These protocols are designed for medicinal chemists requiring rapid access to substituted DMAP scaffolds for drug discovery.
Mechanistic Principles & Strategic Logic
The DMAP Paradox in C-H Activation
DMAP is widely known as a super-nucleophilic catalyst, but as a substrate for C-H activation, it is notoriously difficult. Two primary factors dictate its reactivity:
-
N-Coordination (The Poisoning Effect): The pyridine nitrogen (
lone pair) binds strongly to electrophilic metals (Pd, Ir, Rh), arresting the catalytic cycle by forming stable, unreactive complexes. -
Electronic Bias: The C4-NMe
group is a strong electron donor (+M effect), making the ring electron-rich compared to pyridine. However, the inductive withdrawal (-I) of the pyridine nitrogen still renders the C2/C6 positions acidic and susceptible to nucleophilic radical attack (Minisci) or deprotonation (Lithiation).
The Solution Matrix
To successfully activate the C-H bonds of DMAP, one must "mask" the nitrogen or exploit its basicity.
-
Strategy A (Oxidative Activation): Convert DMAP to DMAP-N-oxide . This prevents catalyst poisoning and activates the C2 position for Pd-catalyzed cross-coupling.
-
Strategy B (Radical Substitution): Protonate the nitrogen (DMAP-H
). This lowers the LUMO, facilitating nucleophilic radical addition (Minisci reaction) exclusively at C2. -
Strategy C (Directed Metalation): Use the coordination of the nitrogen to Lithium to direct deprotonation at C2 (DoM - Directed ortho Metalation).
Figure 1: Decision tree for selecting the appropriate C-H activation strategy based on the desired functionalization.
Protocol A: Pd-Catalyzed Regioselective C2-Arylation (Via N-Oxide)
Application: Introduction of aryl/heteroaryl groups at the C2 position. Essential for biaryl drug scaffolds. Mechanism: The N-oxide oxygen acts as a directing group (DG) for Palladium, facilitating C-H activation at the ortho (C2) position while preventing the formation of unreactive Pd-N adducts.
Materials
-
Substrate: DMAP-N-oxide (prepared via mCPBA oxidation of DMAP).
-
Coupling Partner: Aryl Bromide (Ar-Br).
-
Catalyst: Pd(OAc)
(5 mol%).[1] -
Ligand: X-Phos or P(t-Bu)
(10 mol%). -
Base: K
CO (2.0 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Deoxygenation Agent: PCl
or Zn dust/NH Cl.
Step-by-Step Methodology
-
Pre-reaction Preparation:
-
Synthesize DMAP-N-oxide: Dissolve DMAP (10 mmol) in DCM (50 mL). Add mCPBA (1.1 equiv) at 0°C. Stir at RT for 4h. Wash with sat. NaHCO
, dry (Nangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> SO ), and concentrate. Yield is typically >90%.[2]
-
-
Catalytic Coupling:
-
In a glovebox or under Argon flow, charge a reaction tube with DMAP-N-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)
(5 mol%), Ligand (10 mol%), and K CO (2.0 equiv). -
Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Seal the tube and heat to 110°C for 16-24 hours .
-
Checkpoint: Monitor by LC-MS. The N-oxide product is polar; ensure complete conversion of the bromide.
-
-
Work-up & Deoxygenation (One-Pot Option):
-
Cool the reaction to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Deoxygenation: Dissolve the crude N-oxide intermediate in CHCl
. Add PCl (2.0 equiv) dropwise at 0°C (Caution: Exothermic). Reflux for 2 hours. -
Quench with ice water, neutralize with NaOH (1M), and extract with DCM.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient). DMAP derivatives often streak; add 1% Et
N to the eluent.
-
Expert Insight: Direct arylation of the parent DMAP (without N-oxide) often fails because the basic nitrogen coordinates to Pd(II), requiring stoichiometric Ag salts to sequester the halide and force a cationic Pd mechanism, which is less robust. The N-oxide route is superior for scale-up.
Protocol B: C2-Alkylation via Minisci Reaction
Application: Late-stage introduction of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) directly onto the DMAP ring.
Mechanism: Radical Nucleophilic Aromatic Substitution (
Materials
-
Radical Source: Alkyl Carboxylic Acid (R-COOH) (2-3 equiv) OR Alkyl Iodide.
-
Oxidant: (NH
) S O (Ammonium Persulfate) (2-3 equiv). -
Catalyst: AgNO
(10-20 mol%). -
Acid: TFA (1.0 equiv) or H
SO (aqueous). -
Solvent: DCM/Water biphasic system or H
O/Acetonitrile.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve DMAP (1.0 mmol) in a mixture of Water (2 mL) and Acetonitrile (2 mL).
-
Add TFA (1.0 mmol) to protonate the DMAP (forming the pyridinium salt in situ).
-
Add the Alkyl Carboxylic Acid (3.0 mmol) and AgNO
(0.2 mmol).
-
-
Radical Initiation:
-
Heat the mixture to 60-80°C .
-
Add a solution of (NH
) S O (3.0 mmol in 2 mL water) dropwise over 30 minutes. -
Note: The dropwise addition controls the radical concentration, preventing radical-radical recombination (dimerization of the alkyl group) and favoring the attack on the heterocycle.
-
-
Reaction Monitoring:
-
Evolution of CO
gas indicates successful decarboxylation. -
Stir for an additional 2 hours after addition is complete.
-
-
Work-up:
-
Basify the reaction mixture to pH > 10 using NaOH (2M) to deprotonate the product.
-
Extract with DCM (3x).
-
Dry over Na
SO and concentrate.
-
-
Purification:
-
Purify via column chromatography.
-
Troubleshooting:
-
Low Yield: If mono-alkylation yield is low, it is often due to poly-alkylation (C2 and C6). Reduce the equivalents of radical source to 1.5 equiv.
-
Regioselectivity: Substitution occurs exclusively at C2/C6 due to the electronic activation of the protonated azine.
Protocol C: Directed Ortho-Lithiation (C2/C6 Functionalization)
Application: Installation of electrophiles (Iodine, Boron, Silicon, Formyl) at C2. Mechanism: The pyridine nitrogen lone pair coordinates to Lithium, directing the base to deprotonate the nearest proton (C2-H).
Materials
-
Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes).
-
Additive: TMEDA (Tetramethylethylenediamine) or 2-(dimethylamino)ethanol (LiDMAE) aggregates.
-
Electrophile: I
, DMF, B(OiPr) , or TMSCl. -
Solvent: Anhydrous Et
O or THF.
Step-by-Step Methodology
-
Complexation:
-
Flame-dry a flask under Argon. Add DMAP (5 mmol) and TMEDA (1.1 equiv) in anhydrous Et
O (20 mL). -
Cool to -78°C .
-
-
Lithiation:
-
Add n-BuLi (1.1 equiv) dropwise.
-
Allow the temperature to rise to 0°C and stir for 1-2 hours.
-
Observation: The solution often turns a deep red or orange color, indicating the formation of the lithiated species (2-Li-DMAP).
-
-
Trapping:
-
Cool back to -78°C .
-
Add the Electrophile (e.g., I
in THF, or B(OiPr) ) (1.2 equiv) rapidly. -
Allow to warm to RT overnight.
-
-
Work-up:
-
Quench with sat. NH
Cl. -
Extract with Et
O or DCM. -
Critical Step: For boronic acids, avoid high pH during workup to prevent protodeboronation.
-
Summary of Methods & Selection Guide
| Feature | Protocol A: N-Oxide Arylation | Protocol B: Minisci Alkylation | Protocol C: Lithiation |
| Primary Bond Formed | C(sp | C(sp | C(sp |
| Selectivity | C2 (Exclusive) | C2/C6 (Mono/Di mixture) | C2 (Directed) |
| Key Reagent | Pd(OAc) | AgNO | n-BuLi, TMEDA |
| Tolerance | High (Functional Group tolerant) | Moderate (Acidic conditions) | Low (No electrophiles allowed) |
| Scale | Gram to Kilogram | Gram | Milligram to Gram |
References
-
Direct C-H Arylation via N-Oxides
-
Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11786–11787. Link
- Note: This seminal work establishes the N-oxide strategy applicable to DMAP deriv
-
-
Minisci Alkylation of Heteroarenes
- Lithiation of Aminopyridines: Comins, D. L., & O'Connor, S. (1994). "Directed ortho-metalation of heterocycles." Advances in Heterocyclic Chemistry, 60, 261-265. Context: Establishes the C2-directing ability of the pyridine nitrogen in the presence of C4-substituents.
-
Ir-Catalyzed Borylation (Challenges & Solutions)
-
Sadler, S. A., Tajuddin, H., et al. (2014). "Iridium-catalyzed C–H borylation of pyridines." Organic & Biomolecular Chemistry, 12, 7318-7327. Link
- Note: Discusses the inhibition by pyridine N and strategies to overcome it, relevant for attempting C3 functionaliz
-
-
Pd-Catalyzed Carbonylation (DMAP as Nucleophile vs Substrate)
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 2. Rational Design of 2-Substituted DMAP- N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Advanced Regioselective Sonogashira Coupling of 5-Bromo-4-chloropyridines: Application Note & Protocol
Introduction & Strategic Rationale
In the landscape of modern drug discovery and complex heterocycle synthesis, 5-bromo-4-chloropyridines serve as highly privileged, bifunctional building blocks[1]. The strategic placement of two distinct halogens—a bromine at the C5 position and a chlorine at the C4 position—provides medicinal chemists with a unique platform for orthogonal functionalization.
The core challenge when working with dihalogenated heteroarenes is achieving absolute regiocontrol. This application note details the mechanistic rationale, optimized conditions, and a self-validating experimental protocol for the regioselective Sonogashira coupling at the C5 position, leaving the C4-Cl bond intact for downstream diversification.
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is critical to understand why a reaction proceeds at a specific site, rather than merely following a recipe. The divergent reactivity of 5-bromo-4-chloropyridine is governed by a competition between bond dissociation energy (BDE) and electronic activation.
-
Palladium-Catalyzed Cross-Coupling (C5-Selectivity): In palladium-catalyzed cross-couplings of polyhalogenated heterocycles, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl[2]. The BDE of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). Consequently, the active Pd(0) catalyst preferentially inserts into the C5-Br bond, overriding the electronic deficiency of the C4 position[3].
-
Nucleophilic Aromatic Substitution (C4-Selectivity): Conversely, the C4-Cl bond is highly activated toward nucleophilic attack (SNAr). The electronegative pyridine nitrogen, located para to the C4 position, stabilizes the resulting anionic Meisenheimer intermediate.
This orthogonal reactivity allows for the selective installation of alkynes at C5 via Sonogashira coupling, while preserving the C4-Cl handle for subsequent SNAr or Buchwald-Hartwig aminations[1]. Furthermore, the choice of the palladium ligand can fine-tune this regioselectivity, with monodentate phosphines typically favoring the weaker halogen bond[4].
Divergent reactivity of 5-bromo-4-chloropyridine showing orthogonal functionalization.
Optimization & Quantitative Data
The success of the Sonogashira coupling relies heavily on the synergistic interplay between the Pd catalyst, the Cu(I) co-catalyst, and the amine base. The table below summarizes the optimization landscape for the coupling of 5-bromo-4-chloropyridine with phenylacetylene.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (5%) | CuI (10%) | THF | Et₃N | 65 | 12 | 85 (Optimal) |
| 2 | PdCl₂(PPh₃)₂ (5%) | CuI (10%) | DMF | Et₃N | 80 | 8 | 78 |
| 3 | Pd(OAc)₂ (5%) + PPh₃ | CuI (10%) | Toluene | DIPA | 80 | 12 | 65 |
| 4 | Pd(PPh₃)₄ (5%) | None | THF | Et₃N | 65 | 24 | 15 |
| 5 | Pd(PPh₃)₄ (5%) | CuI (10%) | THF | Et₃N | 25 | 24 | 40 |
*Yields represent isolated C5-alkynylated product. Entry 4 highlights the absolute necessity of the Cu(I) co-catalyst for efficient transmetalation, while Entry 5 demonstrates the thermal requirement for optimal turnover.
Palladium-catalyzed Sonogashira cycle highlighting C5-Br oxidative addition.
Detailed Experimental Protocol
This protocol describes a self-validating workflow for the synthesis of 4-chloro-5-(phenylethynyl)pyridine.
Reagent Preparation & Degassing
-
Solid Reagent Loading: Charge a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar with 5-bromo-4-chloropyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Solvent Degassing: In a separate flask, prepare a 1:1 mixture of anhydrous THF (5 mL) and Triethylamine (Et₃N, 5 mL). Degas the mixture thoroughly by sparging with ultra-pure argon for 30 minutes.
-
Causality Insight: Thorough deoxygenation is non-negotiable. Trace oxygen triggers the copper-mediated Glaser homocoupling of the terminal alkyne, creating difficult-to-separate diynes and depleting the alkyne stoichiometry.
-
Reaction Assembly
-
Solvent Transfer: Transfer the degassed THF/Et₃N mixture to the Schlenk flask containing the solid reagents under a positive pressure of argon.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via a gas-tight syringe.
-
Causality Insight: Adding the alkyne after the solvent and catalysts prevents premature formation of copper acetylides in high local concentrations, which can precipitate or undergo side reactions before the Pd(0) oxidative addition complex is fully formed.
-
Heating & Self-Validating Monitoring
-
Reaction Initiation: Seal the Schlenk flask and immerse it in a pre-equilibrated oil bath at 65 °C.
-
In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1) after 8 hours.
-
Validation Cue: The reaction is deemed complete when the starting material mass (
for 5-bromo-4-chloropyridine) is fully consumed, replaced by the product mass ( for the alkynylated derivative). A color change from pale yellow to deep amber/brown is typical as the Pd/Cu cycle turns over.
-
Workup & Isolation
-
Quenching: Cool the mixture to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Causality Insight: NH₄Cl is specifically chosen over water because the ammonium and chloride ions effectively coordinate and solubilize the copper salts, preventing them from forming emulsions or co-eluting with the product into the organic phase.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification
-
Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 20% Ethyl Acetate in Hexanes. The desired 4-chloro-5-(phenylethynyl)pyridine typically elutes as a pale yellow solid.
References
-
[1] BenchChem. "5-Bromo-4-chloronicotinaldehyde | 1060802-24-5". BenchChem Product Database. 1
-
[2] BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol". BenchChem Technical Guides. 2
-
[4] Kim, G., et al. "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines". Organic Chemistry Frontiers, 2022. 4
-
[3] PMC. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". PubMed Central. 3
Sources
- 1. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
Preparation of kinase inhibitors using 2-dimethylaminopyridine intermediates
Application Note: Advanced Synthesis of Kinase Inhibitors Utilizing 2-Dimethylaminopyridine Scaffolds
Executive Summary
This application note details the strategic incorporation of 2-dimethylaminopyridine (2-DMAP) and its derivatives as critical intermediates in the synthesis of Type I and Type II kinase inhibitors. While 4-dimethylaminopyridine (4-DMAP) is ubiquitously known as a nucleophilic catalyst, the 2-dimethylaminopyridine moiety serves a distinct role as a "privileged structure" in medicinal chemistry. It functions primarily as a solubility-enhancing motif and a modulator of basicity within the solvent-exposed regions of the ATP-binding pocket.
This guide provides validated protocols for synthesizing halogenated 2-dimethylaminopyridine building blocks and their subsequent palladium-catalyzed cross-coupling to kinase inhibitor cores (e.g., pyrimidines, quinolines).
Scientific Rationale & Structural Biology
The Role of Aminopyridines in Kinase Binding
Kinase inhibitors typically consist of a "hinge-binding" motif (hydrogen bond donor/acceptor system) and a "tail" that extends into the solvent front or the back pocket.
-
Hinge Region: Unsubstituted 2-aminopyridines are classic hinge binders (e.g., Crizotinib), donating a hydrogen to the backbone carbonyl of the kinase hinge (typically Glu or Leu residues).
-
Solvent Front: The 2-dimethylaminopyridine motif, lacking a hydrogen bond donor (due to
-dimethylation), is rarely used as the primary hinge binder. Instead, it is strategically deployed at the solvent interface . The basic nitrogen ( pyridine N or amine N) can be protonated at physiological pH, improving the drug's aqueous solubility and pharmacokinetic profile (ADME).
Synthetic Strategy
The preparation of these inhibitors generally follows a convergent synthesis:
-
Scaffold Synthesis: Preparation of the core heterocycle (e.g., 2,4-dichloropyrimidine).
-
Intermediate Preparation: Synthesis of functionalized 2-dimethylaminopyridines (e.g., 5-bromo-2-(dimethylamino)pyridine).
-
Coupling: Suzuki-Miyaura or Buchwald-Hartwig coupling to link the intermediate to the core.
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthetic workflow and the structural logic of the target inhibitor.
Figure 1: Convergent synthetic pathway for incorporating 2-dimethylaminopyridine moieties into kinase inhibitors via SNAr and Suzuki coupling.
Experimental Protocols
Protocol A: Preparation of 5-Bromo-2-(dimethylamino)pyridine
Objective: To synthesize the key halogenated intermediate via Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-5-bromopyridine (1.0 equiv)
-
Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 equiv)
-
Ethanol (solvent) or DMF
-
Potassium Carbonate (
) (1.5 equiv)
Step-by-Step Methodology:
-
Charge: In a pressure tube or sealed reaction vial, dissolve 2-chloro-5-bromopyridine (e.g., 5.0 g, 26 mmol) in Ethanol (25 mL).
-
Addition: Add Potassium Carbonate (5.4 g, 39 mmol) followed by Dimethylamine solution (excess).
-
Note: If using aqueous dimethylamine, ensure vigorous stirring to manage the biphasic nature initially.
-
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS. Look for the disappearance of the starting chloride (
191/193) and formation of the product ( 201/203). -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine. Dilute residues with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from cold hexane or purify via flash chromatography if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling to Kinase Core
Objective: To couple the 2-dimethylaminopyridine tail to a chloropyrimidine core (a common kinase scaffold).
Reagents:
-
Kinase Core: 2-amino-4-chloropyrimidine derivative (1.0 equiv)
-
Boronic Ester: 2-(dimethylamino)pyridine-5-boronic acid pinacol ester (synthesized from Protocol A product via standard borylation) (1.2 equiv)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2.0M aq. solution) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or round-bottom flask, combine the Kinase Core (1.0 mmol) and Boronic Ester (1.2 mmol) in 1,4-Dioxane (10 mL). Sparge with Argon for 10 minutes.
-
Critical Step: Oxygen removal is vital to prevent homocoupling or catalyst deactivation.
-
-
Catalyst Addition: Add the Palladium catalyst and the aqueous Base. Sparge for another 2 minutes.
-
Reaction:
-
Thermal: Heat at 90°C for 12–16 hours under Argon balloon.
-
Microwave: Heat at 110°C for 30–45 minutes (High Absorption setting).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Partition the filtrate between EtOAc and Water. Collect the organic layer.[5]
-
Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.
-
Purification: Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The basicity of the dimethylamino group often causes tailing on silica; C18 is preferred.
Data Analysis & Troubleshooting
Characterization Table
The following data is typical for intermediates in this class.
| Compound | 1H NMR Diagnostic Signals (CDCl3) | LC-MS (ESI+) | Notes |
| 5-Bromo-2-(dimethylamino)pyridine | m/z 201/203 [M+H] | Distinctive NMe2 singlet ~3.0 ppm.[6] | |
| Coupled Product (Inhibitor) | M+H (Target Mass) | Downfield shift of Pyridine protons due to conjugation. |
Troubleshooting Guide
-
Issue: Incomplete
reaction (Protocol A).-
Cause: 2-Chloropyridines are less reactive than 2-fluoropyridines.
-
Solution: Switch starting material to 2-fluoro-5-bromopyridine or increase temperature to 100°C (pressure vessel required).
-
-
Issue: Protodeboronation during Coupling (Protocol B).
-
Cause: 2-heterocyclic boronic acids are prone to hydrolytic deborylation.
-
Solution: Use the Pinacol Ester rather than the free acid. Switch base to anhydrous
and solvent to Dioxane/DMF (anhydrous conditions).
-
-
Issue: Poor Solubility during workup.
-
Cause: The product is a zwitterion or highly polar.
-
Solution: Avoid aqueous extraction. Evaporate solvent and load directly onto C18 flash column.
-
References
-
Movassaghi, M., & Hill, M. D. (2006).[7] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.[7] Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
Hilton, S., et al. (2010).[8] Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.[8] Bioorganic & Medicinal Chemistry, 18(2), 707–718. [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on solubility/saturation in kinase inhibitors). [Link]
-
LookChem. (n.d.). 2-Dimethylaminopyridine Product Information and Properties. [Link]
-
Wu, K., et al. (2012).[9] Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 2. acgpubs.org [acgpubs.org]
- 3. 2-Dimethylaminopyridine|lookchem [lookchem.com]
- 4. CAS 5683-33-0: 2-dimethylaminopyridine | CymitQuimica [cymitquimica.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 8. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Functionalization of the C4-Position in 5-Bromo-4-chloropyridines
Executive Summary & Strategic Value
In the landscape of modern drug discovery, the precise and predictable elaboration of molecular scaffolds is paramount. Halogenated pyridines, particularly 5-bromo-4-chloropyridines (e.g., 5-bromo-4-chloronicotinaldehyde and 5-bromo-4-chloropyridine-2-carboxylic acid), represent a highly privileged class of building blocks[1]. Their strategic value lies in the orthogonal reactivity of their two carbon-halogen bonds, which provides a robust platform for generating molecular complexity through sequential, site-specific modifications[2].
This application note details the mechanistic principles and optimized protocols for the selective functionalization of the C4-position via Nucleophilic Aromatic Substitution (SNAr), ensuring the C5-bromide remains completely intact for downstream transition-metal-catalyzed cross-coupling. Such precision is critical in the synthesis of advanced therapeutics, including immunomodulators targeting the PD-1/PD-L1 protein interaction[3].
Mechanistic Rationale: The Principle of Orthogonal Reactivity
The ability to selectively displace the C4-chlorine in the presence of a C5-bromine is not a product of chance, but of fundamental electronic and thermodynamic principles[4]. As an application scientist, understanding the "why" behind this reactivity dictates the "how" of experimental design.
-
C4-Position (Chlorine - SNAr Pathway): The C4 position is highly activated toward SNAr. The nitrogen atom of the pyridine ring acts as a powerful electron sink. When a nucleophile attacks the C4-carbon, the resulting negative charge is delocalized onto the electronegative pyridine nitrogen, forming a highly stable anionic intermediate known as the Meisenheimer complex [1].
-
C5-Position (Bromine - Cross-Coupling Pathway): The C5 position is meta to the pyridine nitrogen and is therefore electronically deactivated toward SNAr. However, the C–Br bond is significantly weaker than the C–Cl bond. Consequently, the C5 position is the preferred site for oxidative addition by low-valent transition metals (e.g., Pd(0)), making it highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings[2].
Caption: Mechanistic divergence of 5-bromo-4-chloropyridines enabling orthogonal functionalization.
Table 1: Orthogonal Reactivity Profile of 5-Bromo-4-chloropyridines
| Position | Halogen | Approx. Bond Energy | Electronic Activation | Primary Reaction Pathway | Preferred Reagents |
| C4 | Chlorine | ~330 kJ/mol | High (para to Pyridine N) | SNAr (Addition-Elimination) | Amines, Alkoxides, Thiolates |
| C5 | Bromine | ~280 kJ/mol | Low (meta to Pyridine N) | Oxidative Addition (Cross-Coupling) | Pd(0) Catalysts, Boronic Acids |
Optimization of C4-Selective SNAr Conditions
To achieve absolute regioselectivity at the C4 position, reaction conditions must be tuned to accelerate SNAr while completely suppressing any background reactivity at the C5-Br bond.
Table 2: Optimized SNAr Conditions by Nucleophile Class
| Nucleophile Class | Example Reagents | Optimal Solvent | Base Required | Temp Range | Typical Time |
| Primary Amines | Alkylamines, Benzylamines | DMSO or NMP | DIPEA (2.0 eq) | 60 - 80 °C | 2 - 6 hours |
| Secondary Amines | Morpholine, Piperidine | DMSO or DMF | DIPEA (2.0 eq) | 80 - 100 °C | 4 - 12 hours |
| Alkoxides | NaOMe, NaOBn | THF or DMF | NaH (to form alkoxide) | 0 - 25 °C | 1 - 3 hours |
| Thiolates | Sodium thiomethoxide | DMF | K2CO3 (1.5 eq) | 25 - 50 °C | 1 - 4 hours |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific causality for each reagent choice and include built-in analytical checkpoints to ensure the integrity of the C5-bromide is maintained throughout the process.
Caption: Self-validating experimental workflow for C4-selective amination via SNAr.
Protocol A: C4-Selective Amination (SNAr)
Objective: To selectively substitute the C4-chloro group with a primary or secondary amine[1].
Materials:
-
5-Bromo-4-chloropyridine derivative (1.0 equiv)
-
Amine nucleophile (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology & Causality:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-4-chloropyridine derivative. Dissolve in anhydrous DMSO (0.2 M concentration).
-
Causality: Anhydrous DMSO is highly polar and aprotic; it solvates cations effectively, leaving the amine nucleophile "naked" and highly reactive. Water must be excluded to prevent competitive hydrolysis of the C4-Cl bond to a pyridinol.
-
-
Base Addition: Add DIPEA (2.0 equiv) to the stirring solution at room temperature.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HCl generated during the reaction, ensuring the amine nucleophile remains in its active, unprotonated state.
-
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv for primary, 1.5 equiv for secondary) dropwise.
-
Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block.
-
Causality: 80 °C provides the precise thermal energy required to overcome the activation barrier for Meisenheimer complex formation at C4, without providing enough energy to induce homolytic cleavage or side reactions at the C5-Br bond.
-
-
Self-Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Logic: The reaction is successful if the product mass exhibits a characteristic 1:1 isotopic doublet (M, M+2) . This isotopic signature mathematically proves that the single bromine atom at C5 is fully intact. If a singlet mass is observed, unwanted debromination or bis-substitution has occurred.
-
-
Workup: Once LC-MS confirms complete consumption of the starting material, cool the reaction to room temperature. Quench with water (5 volumes) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: C4-Selective Alkoxylation
Objective: To introduce an ether linkage at the C4 position using an alcohol.
Step-by-Step Methodology & Causality:
-
Alkoxide Generation: In a flame-dried flask under inert atmosphere (N2), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Slowly add the desired alcohol (1.2 equiv).
-
Causality: NaH is used to irreversibly deprotonate the alcohol, generating a "hard," highly reactive alkoxide nucleophile and evolving H2 gas (which drives the equilibrium).
-
-
Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add a solution of the 5-bromo-4-chloropyridine derivative (1.0 equiv) in THF dropwise to the cold alkoxide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature (25 °C).
-
Causality: Alkoxides are significantly more nucleophilic than amines. Heating is rarely required and should be avoided to prevent competitive attack at the C5 position or ring-opening side reactions.
-
-
Self-Validation Checkpoint: Analyze via TLC and LC-MS after 1 hour. Confirm the presence of the M/M+2 bromine isotopic pattern in the product mass.
-
Workup: Quench carefully with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with Dichloromethane, dry, and purify via silica gel chromatography.
References
1.[1] 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 , Benchchem. 1 2.[3] US20170174671A1 - Heterocyclic compounds as immunomodulators , Google Patents. 3 3.[2] 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 (Reactivity Profile) , Benchchem. 2 4.[4] 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine , Benchchem. 4
Sources
- 1. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 2. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 3. US20170174671A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 4. 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Reactivity at the C4-Chloro Position in Pyridines
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing sluggish reactivity or stalled functionalization at the C4-chloro position of pyridine scaffolds.
While the C4 position is theoretically activated toward nucleophilic attack compared to the C3 position, its baseline electrophilicity and oxidative addition kinetics can be insufficient for complex late-stage functionalization. Below, we dissect the mechanistic causality behind these failures and provide self-validating troubleshooting protocols to overcome them.
Module 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q: Why is my 4-chloropyridine substrate failing to react with weak nucleophiles (e.g., amines, thiols) under standard SNAr conditions?
The Causality: The success of an SNAr reaction relies on the ability of the heterocycle to stabilize the anionic Meisenheimer intermediate. While the para-nitrogen in 4-chloropyridine provides resonance stabilization, the intrinsic Lowest Unoccupied Molecular Orbital (LUMO) energy of the neutral heterocycle remains too high for facile orbital overlap with mild nucleophiles. In its neutral state, the reactivity of 4-chloropyridine is remarkably sluggish, functioning on par with mild electrophiles like 1[1].
Q: How can I synthetically "switch on" the reactivity of the C4-chloro position without changing my nucleophile?
The Solution: You must lower the LUMO energy of the pyridine ring prior to nucleophilic attack. This is achieved via two primary pathways:
-
The Pyridinium Switch: By lowering the pH to protonate the pyridine nitrogen (pKa ~ 4.0) or by alkylating it to form a pyridinium salt, you drastically increase the electrophilicity of the C4-position. This simple activation step increases the reaction rate by approximately 4500-fold, elevating its reactivity to match that of highly reactive 1[1].
-
N-Oxide Activation: Converting the pyridine to an N-oxide also activates the C4 position. The N-oxide group exerts a strong electron-withdrawing inductive effect, facilitating the addition-elimination mechanism[2].
Quantitative Data Summary: SNAr Reactivity
| Substrate State | Activation Method | Relative Reactivity | Mechanistic Rationale |
| Neutral 4-Chloropyridine | None (pH 7.5) | Baseline (1x) | High LUMO energy; poor orbital overlap with weak Nu. |
| Protonated 4-Chloropyridine | Acidic (pH < 4.0) | ~4500x Increase | Lowered LUMO; enhanced stabilization of Meisenheimer complex. |
| 4-Chloropyridine N-oxide | Oxidation (mCPBA) | Highly Active | Strong inductive electron withdrawal by the N-O dipole. |
Self-Validating Protocol: SNAr via Pyridinium Activation
Objective: Force SNAr with a sluggish amine nucleophile using in situ HCl salt formation.
-
Preparation: Dissolve 4-chloropyridine (1.0 equiv) in an anhydrous, non-polar solvent (e.g., diethyl ether or toluene) under an inert atmosphere.
-
Activation: Slowly add anhydrous HCl in dioxane (1.1 equiv) at 0 °C.
-
Validation Checkpoint 1: A white precipitate of the 4-chloropyridinium hydrochloride salt must form immediately. If running in a polar solvent, validate via 1H NMR by observing a distinct downfield shift of the alpha-protons (>8.5 ppm) prior to proceeding.
-
-
Nucleophilic Attack: Evaporate the non-polar solvent, resuspend the activated salt in a polar aprotic solvent (e.g., DMF or NMP), and add your amine nucleophile (1.5 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv). Heat to 80 °C.
-
Monitoring:
-
Validation Checkpoint 2: Monitor the consumption of the highly polar pyridinium intermediate via LC-MS. The product mass should correspond to the SNAr adduct, confirming successful chloride displacement.
-
Figure 1: Mechanistic pathways for activating 4-chloropyridine in SNAr reactions.
Module 2: Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Q: I am attempting a Suzuki-Miyaura coupling on 4-chloropyridine using Pd(PPh3)4, but I am observing mostly unreacted starting material. Why?
The Causality: In palladium-catalyzed cross-couplings, oxidative addition into the C-Cl bond is typically the rate-limiting step due to its high bond dissociation energy (~96 kcal/mol). Unlike 2-chloropyridines, which benefit from the strong, adjacent electron-withdrawing inductive effect of the nitrogen that weakens the C2-Cl bond and facilitates Pd insertion, 4-chloropyridines lack this direct proximity effect, making them comparatively3[3] for standard Pd(0) catalysts.
Q: What are the proven solutions for activating the C4-Cl bond in cross-coupling?
The Solution: You must overcome the oxidative addition barrier through advanced ligand design or by switching the transition metal entirely.
-
Advanced Palladium Ligands: Swap standard triphenylphosphine for electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands force the formation of a highly active, monoligated Pd(0) species that rapidly inserts into the C4-Cl bond.
-
Nickel Catalysis (Recommended): Nickel is more electropositive and smaller than palladium, making it inherently more reactive toward strong C-Cl bonds. Interestingly, while 2-chloropyridines often poison Ni catalysts by forming catalytically inactive dimeric species, 4-chloropyridines undergo rapid and clean oxidative addition with 4[4] or5[5] systems.
Quantitative Data Summary: Catalyst Performance
| Catalyst System | Reaction Type | Performance on C4-Cl | Mechanistic Rationale |
| Pd(PPh3)4 | Suzuki-Miyaura | Poor to Moderate | High activation barrier for C-Cl oxidative addition. |
| Pd2(dba)3 + XPhos | Buchwald-Hartwig | Excellent | Electron-rich ligand accelerates oxidative addition. |
| Ni(COD)2 + dppf | Suzuki-Miyaura | Excellent | Clean oxidative addition; avoids inactive dimers seen with 2-Cl. |
Self-Validating Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling
Objective: Efficient cross-coupling of 4-chloropyridine using Nickel catalysis to bypass oxidative addition barriers. Note: Using the HCl salt of 4-chloropyridine often 6[6].
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Ni(COD)2 (5 mol%), dppf ligand (5 mol%), and K3PO4 (3.0 equiv) in a dry Schlenk tube.
-
Validation Checkpoint 1: Upon addition of anhydrous dioxane (2 mL) and stirring for 10 minutes, the active Ni(0)-ligand complex will exhibit a characteristic dark color shift (often deep red/purple), confirming active catalyst formation.
-
-
Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80 °C for 12 hours.
-
Monitoring:
-
Validation Checkpoint 2: The reaction mixture will change color as the Ni(II) resting state is established. Complete consumption of the 4-chloropyridine must be verified by GC-MS or TLC (UV active) before quenching with water.
-
Figure 2: Troubleshooting logic tree for transition-metal cross-coupling of 4-chloropyridines.
References
-
BenchChem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development. 2
-
NIH / PMC. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.1
-
RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. 4
-
ChemRxiv. Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. 6
-
BenchChem. A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. 3
-
ACS Publications. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. 5
Sources
- 1. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Yield for the Methylation of 2-Amino-5-bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield for the methylation of 2-amino-5-bromo-4-chloropyridine. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the methylation of 2-amino-5-bromo-4-chloropyridine, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Methylated Product
Question: I am observing a very low yield or no formation of the desired 2-(methylamino)-5-bromo-4-chloropyridine. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in the N-methylation of 2-amino-5-bromo-4-chloropyridine can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low/No Yield
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Cross-Coupling
The following technical support guide is designed for researchers and drug development professionals encountering difficulties with pyridine cross-coupling reactions.
The Core Challenge: The "Pyridine Problem"
In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), pyridine substrates present a unique "Janus-faced" challenge. While the electron-deficient ring facilitates nucleophilic attack in
-
Competitive Coordination (Poisoning): The pyridine nitrogen lone pair is a potent
-donor. It coordinates strongly to the electrophilic Pd(II) center, displacing labile ligands (like phosphines) and forming stable, catalytically inactive bis-pyridine palladium complexes. This is often termed the "dead-end" resting state. -
Oxidative Addition Inhibition: Electron-deficient 2-halopyridines are reluctant to undergo oxidative addition with electron-poor catalysts, requiring electron-rich ligand systems to facilitate the cycle.
This guide provides the diagnostic logic and protocols to resolve these issues.
Diagnostic Workflow: Identify Your Failure Mode
Before changing reagents, identify how the reaction is failing. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic decision tree for isolating the mechanism of reaction failure.
Troubleshooting Guides & FAQs
Category 1: The "Shut-Down" Effect (Catalyst Poisoning)
Symptom: The reaction starts but stalls at 10-20% conversion. The solution remains clear (no Pd black), indicating the catalyst is still in solution but inactive.
Q: Why does my standard Pd(PPh3)4 protocol fail completely with 2-aminopyridine?
A: Triphenylphosphine (
The Fix: Switch to Bulky, Electron-Rich Ligands. You need a ligand that is sufficiently bulky to physically block the pyridine nitrogen from binding to the palladium center, while being electron-rich enough to drive the catalytic cycle.
-
Recommendation: Use Buchwald Precatalysts (Gen 3/4) or Pd-PEPPSI complexes.
-
XPhos / SPhos: Excellent for preventing N-coordination due to the steric bulk of the biaryl backbone.
-
Pd-PEPPSI-IPr: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design uses a sacrificial pyridine ligand that is displaced by the bulky NHC ligand upon activation.[1] The NHC is too bulky to allow the substrate pyridine to bind permanently.
-
Representative Data: Ligand Performance in Pyridine Coupling Coupling of 3-chloropyridine with phenylboronic acid (1.0 equiv).
| Catalyst System | Yield (24h) | Observation | Mechanism of Failure/Success |
| Pd(PPh3)4 | < 5% | Clear solution | Poisoning: Pyridine N displaces PPh3. |
| Pd(dppf)Cl2 | 35% | Some precipitate | Chelation: Bidentate ligand resists displacement better, but still vulnerable. |
| XPhos Pd G3 | 92% | Homogeneous | Steric Protection: Ligand bulk prevents N-binding. |
| Pd-PEPPSI-IPr | 95% | Homogeneous | NHC Stability: Strong |
Category 2: The "Black Metal" Issue (Catalyst Decomposition)
Symptom: Rapid formation of black precipitate (Pd nanoparticles) within minutes of heating.
Q: I see Pd black immediately. Is this poisoning? A: Indirectly. This is usually ligand displacement followed by aggregation. If your substrate (pyridine) displaces the stabilizing ligand (phosphine) but fails to support the Pd(0) species, the "naked" palladium atoms aggregate into inactive nanoparticles (Pd black).
The Fix: Use Precatalysts, Not In-Situ Mixing.
In-situ mixing (e.g.,
Category 3: Boron Instability
Symptom: Halide is consumed, but the major product is de-halogenated pyridine or homocoupled biaryl.
Q: My pyridine halide is gone, but I only isolated the hydrolyzed boronic acid. What happened? A: This is Protodeboronation . Pyridyl boronic acids are notoriously unstable. The basic conditions required for Suzuki coupling often catalyze the hydrolysis of the C-B bond before the cross-coupling can occur.
The Fix: Switch Boron Sources.
-
MIDA Boronates: Slowly release the active boronic acid, keeping the concentration low and preventing side reactions.
-
Potassium Organotrifluoroborates (
): More stable to base and air. -
Protocol Adjustment: Add the base slowly or use a weaker base (e.g.,
instead of ) to minimize the decomposition rate.
Detailed Experimental Protocols
Protocol A: The "Rescue" Screen (For Stalled Reactions)
Use this protocol when standard conditions (
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) OR XPhos Pd G3 (2 mol%)
-
Base:
(2.0 equiv, finely ground) or (for very hindered cases). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Additives: None initially.
Step-by-Step:
-
Setup: Charge a reaction vial with the Pyridine Halide (1.0 mmol), Boronic Acid/Ester (1.2–1.5 equiv), Base (2.0 mmol), and Catalyst (0.02 mmol).
-
Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen accelerates catalyst decomposition.
-
Solvent: Add anhydrous Dioxane (4-5 mL) via syringe.
-
Activation: Heat to 80°C (for Iodides/Bromides) or 100°C (for Chlorides).
-
Monitoring: Check LCMS at 1 hour.
-
If <10% conversion: Increase temp to 110°C.
-
If Pd black forms: Stop. Repeat with Pd-PEPPSI-IPent (bulkier NHC).
-
Protocol B: Lewis Acid "Masking" Strategy (Advanced)
Use this when the pyridine nitrogen is extremely accessible and poisoning is severe.
Concept: Add a stoichiometric Lewis acid (e.g.,
-
Pre-mix the Pyridine substrate (1 equiv) with
(1.1 equiv) in THF for 15 mins. -
Add the Pd catalyst and coupling partner.
-
Note: This requires a non-basic or weakly basic protocol (e.g., Negishi coupling conditions) or careful base selection, as strong bases will strip the Zn off the nitrogen.
Mechanistic Visualization
The following diagram illustrates the competition between the Ligand (L) and the Pyridine Substrate (Py) for the Palladium center.
Figure 2: Competitive coordination pathways. Successful coupling requires ligands bulky enough to favor the Green path over the Red path.
References
-
Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.
-
Lutz, C. (2018). Troubleshooting Palladium-Catalyzed Cross-Couplings. Organic Process Research & Development.
-
Maligres, P. E., et al. (2012). Optimization of the Suzuki-Miyaura Coupling of Pyridine-2-boronic Acid Derivatives. Tetrahedron Letters.
Sources
Technical Support Center: Purification of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS: 1823969-53-4).
This highly functionalized molecule presents unique chromatographic challenges. The electron-withdrawing halogens at C4 (chlorine) and C5 (bromine) contrast with the strong electron-donating resonance of the C2-dimethylamino group. This "push-pull" electronic system creates a strong molecular dipole and localized basic sites that interact aggressively with standard purification media.
Below, you will find field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-yield, high-purity recovery.
I. Troubleshooting Guides & FAQs
Q1: During silica gel chromatography, my product streaks severely, leading to co-elution with the 3-bromo regioisomer. How do I resolve this? The Causality: The basic C2-dimethylamino group and the pyridine nitrogen interact strongly with the weakly acidic silanol groups (Si–OH) present on normal-phase silica gel. This continuous proton-exchange during elution causes the compound to drag or "streak" across the column, destroying the theoretical plates needed to separate closely related halogenated regioisomers. The Solution: You must competitively inhibit the silanol sites. Add a basic modifier—typically 0.1% to 1.0% (v/v) Triethylamine (TEA) or ammonia in methanol—to your mobile phase . The TEA binds to the acidic sites on the silica, allowing your target aminopyridine to elute as a sharp, tight band.
Q2: I have a large excess of the unreacted des-bromo precursor. Normal phase chromatography is tedious for scale-up. Are there alternatives? The Causality: The unreacted precursor (4-chloro-N,N-dimethylpyridin-2-amine) is significantly more basic and less sterically hindered than the 5-bromo product. The Solution: Cation-exchange chromatography is highly efficient for this specific separation. By utilizing a strong cation-exchange resin (e.g., Dowex 50X8) and eluting with an ammonium acetate buffer (pH 8.5), the more basic precursor binds strongly to the resin, while the bulkier, less basic di-halogenated target elutes rapidly .
Q3: What is the optimal solvent system for final polishing via recrystallization? The Causality: Halogenated pyridines possess rigid planar structures that pack well into crystal lattices, provided the solvent can effectively solvate the trace organic impurities without trapping them in the matrix. The Solution: Ethanol is a standard, highly effective recrystallization solvent for halogenated pyridines . If the compound begins to "oil out" rather than crystallize, switch to a binary solvent system like Hexane/Ethyl Acetate to precisely control the saturation point.
II. Quantitative Purification Parameters
To ensure reproducibility, all quantitative targets for the purification of halogenated N,N-dimethylpyridin-2-amines are summarized below.
| Purification Technique | Critical Parameter | Target Value | Mechanistic Purpose / Causality |
| Normal Phase TLC | 0.25 - 0.35 | Provides the optimal retention window for separating closely related regioisomers. | |
| Mobile Phase Modifier | TEA Concentration | 0.1% - 1.0% (v/v) | Neutralizes silica silanol groups; prevents basic tailing and band broadening. |
| Cation-Exchange | Buffer pH | 8.5 | Ensures complete protonation of basic impurities for competitive resin binding. |
| Recrystallization | Temperature Gradient | 75°C | Maximizes crystal lattice formation while excluding structurally similar isomers. |
III. Experimental Protocol: TEA-Modified Silica Gel Chromatography
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Mobile Phase Preparation & TLC Validation
-
Prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v).
-
Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.
-
Validation: Spot your crude mixture on a silica TLC plate. Develop using the TEA-modified solvent. The target spot must consolidate into a tight circle with an
of ~0.3. If streaking persists, prepare fresh TEA, as it degrades upon prolonged exposure to air.
Step 2: Column Packing & Neutralization
-
Slurry pack the silica gel using the TEA-modified solvent.
-
Flush the column with at least 2 column volumes (CV) of the modified solvent.
-
Validation: Test the pH of the eluent exiting the column. It should be mildly basic, confirming that the acidic silanol sites are fully neutralized.
Step 3: Sample Loading
-
Dissolve the crude 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in a minimum volume of the mobile phase.
-
If solubility is poor, use a few drops of Dichloromethane (DCM), but keep the volume strictly minimized to prevent initial band broadening. Apply evenly to the top of the silica bed.
Step 4: Elution & Fraction Validation
-
Elute the column under positive pressure. Collect fractions in small volumes (e.g., 15 mL for a 50 g column) to prevent the remixing of closely eluting regioisomers.
-
Validation: Spot every 3rd fraction on a TLC plate. Visualize under short-wave UV light (254 nm). Only pool fractions that show a single, UV-active spot matching the validated
from Step 1.
Step 5: Concentration
-
Pool the validated fractions and evaporate the solvent under reduced pressure.
-
Caution: Ensure the rotary evaporator water bath does not exceed 40°C to prevent potential thermal degradation of the free base.
IV. Purification Workflow Visualization
Figure 1: Purification workflow for halogenated N,N-dimethylpyridin-2-amines.
V. References
-
Fan, J., et al. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." Analytical Biochemistry (PubMed, NIH). Available at:[Link]
-
Zhang, J. "16.20.3 Pyridopyrazines (Preparation involving halogenated pyridines)." Science of Synthesis, Thieme Connect. Available at: [Link]
Core Principles: The BDE vs. Electronic Activation Dichotomy
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers navigating the complex regioselectivity of dihalopyridines.
Working with 4,5-dihalopyridines (often numbered as 3,4-dihalopyridines depending on other substituents) presents a classic chemical dichotomy: the competition between thermodynamic bond strength (BDE) and electronic activation . The protocols and troubleshooting guides below are designed to help you rationally control this selectivity, ensuring reproducible and self-validating workflows.
To control regioselectivity, you must first understand the causality behind the reactivity of the pyridine ring:
-
The C4 Position (Electronic Control): Located para to the electronegative pyridine nitrogen, the C4 carbon is highly electron-deficient due to resonance. This significantly lowers the activation energy for both Pd(0) oxidative addition and nucleophilic attack.
-
The C5 Position (BDE Control): Located meta to the nitrogen, the C5 carbon lacks this strong electronic activation. However, in mixed halogens like 5-bromo-4-chloropyridine, the C5–Br bond (BDE ~68 kcal/mol) is intrinsically weaker than the C4–Cl bond (BDE ~81 kcal/mol).
When these forces compete, standard palladium catalysts often fail to discriminate effectively, leading to frustrating mixtures.
Frequently Asked Questions (FAQs)
Q: Why does 4,5-dibromopyridine couple almost exclusively at C4 first, but 5-bromo-4-chloropyridine favors C5? A: In 4,5-dibromopyridine, the halogens are identical, so bond strength is equal. The reaction is entirely governed by electronic activation, making the electron-deficient C4 position the kinetically favored site for oxidative addition. However, in 5-bromo-4-chloropyridine, the weaker C5–Br bond overrides the electronic activation of the C4–Cl bond under standard cross-coupling conditions .
Q: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of cross-coupling? A: Yes, and it is highly recommended if your nucleophile is a heteroatom (amine, alkoxide, or thiolate). The C4 position is highly susceptible to SNAr due to the para-nitrogen, while the meta-C5 position is completely inert to these conditions. This allows you to functionalize C4 while leaving the C5–Br perfectly intact .
Troubleshooting Guide: Achieving High C5-Selectivity
Issue: You are performing a Suzuki-Miyaura coupling on 5-bromo-4-chloropyridine and observing 10–20% of C4-coupled or di-arylated byproducts.
Root Cause: Your catalyst system (e.g.,
Step-by-Step Protocol: C5-Selective Suzuki Coupling
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 5-bromo-4-chloropyridine (1.0 eq), your desired arylboronic acid (1.05 eq),
(2 mol%), and XPhos (4 mol%). Causality: Strict stoichiometry of the boronic acid prevents over-coupling. -
Solvent/Base: Add degassed 1,4-dioxane (0.2 M) and aqueous
(2.0 M, 2.0 eq). -
Reaction: Seal the vial, remove it from the glovebox, and heat at 60 °C for 4–6 hours. Causality: Keeping the temperature at or below 60 °C provides the kinetic control needed to prevent C4–Cl activation.
-
Self-Validation: Analyze the crude mixture via LC-MS before purification. The product mass must show a 3:1 isotopic pattern characteristic of a retained chlorine atom (M / M+2). Furthermore, crude
NMR should show the retention of the proton adjacent to the chlorine, confirming strict C5-selectivity.
Troubleshooting Guide: Forcing C4-Selective Functionalization
Issue: You need to functionalize the C4 position first, but standard Pd catalysts keep reacting at the C5–Br bond. Root Cause: The thermodynamic weakness of the C5–Br bond outcompetes standard Pd(0) insertion at C4–Cl. Solution: Bypass oxidative addition entirely by utilizing SNAr for heteroatoms. For C–C bond formation, emerging methodologies utilizing bulky N-heterocyclic carbenes (NHCs) like IPr, or specific Pd-cluster speciations, have been shown to invert selectivity toward the electronically activated C4 position in related dihalopyridines , [[1]]([Link]).
Step-by-Step Protocol: C4-Selective SNAr (Amine Nucleophile)
-
Preparation: Dissolve 5-bromo-4-chloropyridine (1.0 eq) in a polar aprotic solvent like NMP or DMF (0.5 M).
-
Reagents: Add the secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat to 90 °C for 12 hours. Causality: The thermal energy drives the addition-elimination mechanism at the electron-deficient C4 carbon, while the C5–Br bond remains untouched due to its lack of resonance stabilization during the transition state.
-
Self-Validation: Perform LC-MS on the crude reaction mixture. The product mass will show a 1:1 isotopic pattern characteristic of a retained bromine atom (M / M+2), confirming the C4–Cl bond was selectively displaced.
Quantitative Data: Catalyst & Ligand Effects
The table below summarizes how catalyst and methodology choices dictate the regioselectivity in 5-bromo-4-chloropyridine functionalization.
| Catalyst / Methodology System | Primary Site of Addition | Selectivity Ratio (C5:C4) | Mechanism of Control |
| C5 | ~ 4:1 | BDE Control (Poor discrimination) | |
| C5 | > 20:1 | BDE + Steric Control | |
| C4 | ~ 1:10 | Electronic + Ligand Control | |
| SNAr (Amine, no Pd catalyst) | C4 | > 99:1 | Pure Electronic Control |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of oxidative addition based on ligand selection.
Caption: Divergent oxidative addition pathways of 5-bromo-4-chloropyridine controlled by ligand selection.
References
-
Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." Journal of the American Chemical Society, 2021. URL:[Link]
-
Garg, N. K., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled Conditions." Journal of the American Chemical Society, 2022. URL:[Link]
-
Kalesse, M., et al. "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines." Molecules, 2023. URL:[Link]
Sources
Stability of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine under basic conditions
Technical Support Center: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Executive Summary
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a densely functionalized heterocyclic building block.[1] Its stability under basic conditions is bimodal and highly dependent on the nature of the base (aqueous/nucleophilic vs. anhydrous/non-nucleophilic).
-
Aqueous/Nucleophilic Bases (NaOH, K₂CO₃/MeOH): The primary risk is Nucleophilic Aromatic Substitution (
) at the C4 position. -
Anhydrous Strong Bases (LDA, n-BuLi): The primary risk is the Halogen Dance Rearrangement , leading to inseparable regioisomers.
Module 1: The "Silent Killer" – Hydrolytic Instability ( )
The Issue: Users frequently report low yields or the appearance of a polar byproduct during Suzuki or Buchwald couplings using carbonate or hydroxide bases. This is often misdiagnosed as catalyst deactivation.
The Mechanism:
The 4-chloro substituent is activated for displacement by the pyridine nitrogen (para-like relationship). While the 2-dimethylamino group is electron-donating and theoretically deactivates the ring, the 4-position remains significantly electrophilic. In the presence of hydroxide (
Key Data Points:
| Condition | Base | Solvent | Est.[2][3][4] Half-Life (
Visualized Mechanism (
Caption: Figure 1. The 4-chloro position is the "soft spot" for nucleophilic attack, driven by the ability of the ring nitrogen to stabilize the anionic intermediate.
Module 2: The "Migrating Halogen" – Base-Induced Rearrangement
The Issue: Researchers attempting lithium-halogen exchange (e.g., for formylation at C5) often observe scrambled regioisomers or "impossible" substitution patterns by NMR.
The Mechanism (Halogen Dance): When treated with hindered, non-nucleophilic bases like LDA or LiTMP, the molecule does not simply undergo deprotonation.
-
Lithiation: The most acidic proton is at C6 (ortho to the ring nitrogen and the 5-Br).
-
Migration: The C6-lithio species attacks the C5-Br of a neighboring molecule (or rearranges intramolecularly via a "walk"), causing the bromine to migrate to the C6 position.
-
Result: You isolate the 6-bromo-4-chloro isomer or poly-halogenated species.
Visualized Mechanism (Halogen Dance):
Caption: Figure 2. The Halogen Dance pathway. Lithiation at C6 triggers a migration of the C5-Bromine, scrambling the substitution pattern.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at M-18 or M+14 in LCMS during Suzuki coupling. What is it?
-
Diagnosis: This is likely Hydrolysis (M-18 from Cl to OH) or Methoxylation (M-4+31 from Cl to OMe) .
-
Root Cause: Your base (
or ) is acting as a nucleophile in the presence of water or alcohol solvents at high temperatures. -
Solution:
-
Switch to a bulky, non-nucleophilic base like
or . -
Use anhydrous solvents (Dioxane or Toluene) instead of DMF/Water mixtures.
-
Lower the reaction temperature (try 60°C instead of 100°C).
-
Q2: Can I use n-BuLi to exchange the 5-Br for a formyl group?
-
Risk: High.[5] n-BuLi is nucleophilic and may attack the C4-Cl (
) or C2-NMe2. -
Solution: Use
(2 equiv) at -100°C (internal temperature). The exchange of 5-Br is extremely fast. You must quench immediately. Do not allow the temperature to rise above -78°C before quenching, or the Halogen Dance (migration to C6) will occur.
Q3: How do I store this compound to prevent degradation?
-
Protocol: Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Reasoning: While the solid is relatively stable, trace moisture can hydrolyze the C4-Cl over months, releasing HCl which autocatalyzes further decomposition.
Q4: Why does the NMR show a shift in the aromatic protons after reaction with LDA?
-
Diagnosis: You have triggered the Halogen Dance.
-
Verification: Check the coupling constants. The starting material (5-Br, 4-Cl) has two singlets (C3-H and C6-H). If the Br moves to C6, you will see a singlet at C3 and C5, but the chemical shifts will be significantly different due to the loss of the deshielding Br at C5.
References
-
Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition.
-
BenchChem Technical Guides. (2025). "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine" (Analogous reactivity profile for activated 4-chloropyridines).
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Pyridines." Journal of Organic Chemistry.
-
Spivey, A. C., et al. (2000). "Nucleophilic Aromatic Substitution of 4-Chloropyridines." Organic Letters.
Sources
Advanced Technical Support Center: Troubleshooting Protodehalogenation in Palladium-Catalyzed Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with protodehalogenation (also known as hydrodehalogenation)—a pervasive side reaction in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions).
Rather than just providing a list of reaction conditions, this guide deconstructs the kinetic and thermodynamic causality behind experimental choices, empowering you to design self-validating, robust catalytic systems.
Visual Diagnostics: The Competing Pathways
To solve protodehalogenation, we must first visualize the kinetic competition at the palladium center. The side reaction occurs when the oxidative addition complex (
Catalytic cycle showing the divergence between desired cross-coupling and protodehalogenation.
FAQ Section 1: Mechanistic Origins (The "Why")
Q1: What is the exact mechanistic pathway leading to protodehalogenation in my reaction?
Protodehalogenation is fundamentally a kinetic failure. After the initial oxidative addition of the aryl halide to the
Q2: My substrates are highly fluorinated. Why am I seeing massive amounts of dehalogenation even without alkoxide bases?
With highly electron-deficient or fluorinated aryl halides, the
FAQ Section 2: Catalyst & Ligand Optimization
Q3: How do I select a ligand to outcompete the dehalogenation pathway?
You must select a ligand that accelerates both transmetalation and reductive elimination, effectively shrinking the lifetime of the vulnerable
-
Causality: The electron-rich nature of the dicyclohexylphosphine moiety accelerates the initial oxidative addition. More importantly, the extreme steric bulk of the biaryl backbone forces the two coupling partners on the
center into close proximity, drastically lowering the activation energy for the desired reductive elimination[3]. This kinetic acceleration allows the cross-coupling to outpace the slower -hydride elimination side reaction.
FAQ Section 3: Base and Solvent Selection
Q4: How does my choice of base contribute to hydrodehalogenation?
Strong alkoxide bases (e.g.,
Q5: Can the solvent cause this issue? Yes. Solvents like ethanol, isopropanol, and even DMF (at elevated temperatures) can act as hydride sources[3]. Switching to aprotic, non-reducible solvents like toluene, THF, or 1,4-dioxane eliminates the solvent as a variable in the protodehalogenation equation[3].
Visual Diagnostics: Troubleshooting Workflow
Systematic troubleshooting workflow to minimize protodehalogenation.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the ratio of desired product to protodehalogenation byproduct, based on standard optimization metrics for challenging electron-rich aryl chlorides.
| Ligand | Base | Solvent | Target Yield (%) | Ar-H Byproduct (%) | Mechanistic Rationale |
| 35% | 55% | Base/solvent provide abundant | |||
| 65% | 20% | DMF can act as a hydride source at elevated temperatures. | |||
| XPhos | Toluene/ | 95% | <2% | Bulky ligand accelerates reductive elimination; inorganic base lacks |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
To ensure trustworthiness, this protocol incorporates a micro-scale validation step before bulk scale-up. This prevents the loss of expensive starting materials to the dehalogenation pathway.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
- (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous
(2.0 equiv) -
Toluene and Water (Strictly degassed via 3 freeze-pump-thaw cycles)
-
1,3,5-Trimethoxybenzene (Internal Standard)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or Nitrogen).
-
Solid Addition: Add the aryl halide, arylboronic acid,
, XPhos, and to the flask. Causality: Pre-mixing the and XPhos allows for rapid in-situ formation of the active species upon solvent addition. -
Solvent Addition: Add the degassed Toluene (0.2 M relative to substrate) and degassed Water (10% v/v relative to Toluene). Causality: Degassing removes oxygen, which degrades phosphine ligands, while the trace water dissolves the phosphate base to accelerate transmetalation without acting as a bulk proton source.
-
Micro-Scale Validation (Self-Validation Step):
-
Withdraw a 50
L aliquot immediately after reaching the reaction temperature (typically 80 °C). -
Spike with a known concentration of 1,3,5-trimethoxybenzene.
-
Analyze via GC-MS or LC-MS at the 1-hour mark.
-
Decision Gate: If the
byproduct is >5% relative to the internal standard, halt the reaction. Re-verify the anhydrous nature of your base and the degassing of your solvents. If is <2%, proceed to completion.
-
-
Completion & Isolation: Stir vigorously at 80 °C until the aryl halide is consumed (monitored by TLC/LC-MS). Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
, and concentrate for column chromatography.
References
-
Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at:[Link][1]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). Available at:[Link][2]
-
Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process. Organic Process Research & Development (ACS Publications). Available at:[Link][5]
Sources
Validation & Comparative
Technical Analysis & Comparative NMR Profiling: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
The following technical guide details the 1H NMR analysis of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine , a critical halogenated heterocyclic building block often employed in the synthesis of kinase inhibitors and complex pharmaceuticals.
Introduction: The Structural Mandate
In medicinal chemistry, the 2-amino-4,5-dihalopyridine scaffold is a privileged structure. The specific arrangement of the 5-bromo and 4-chloro substituents is non-trivial; it dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
The primary analytical challenge is confirming the regiochemistry. Halogen migration ("scrambling") during synthesis can lead to the 4-bromo-5-chloro isomer, which is often indistinguishable by LC-MS alone. This guide provides a definitive 1H NMR workflow to validate the specific 5-Br, 4-Cl pattern.
Structural Logic & Electronic Prediction
To interpret the spectrum accurately, one must understand the electronic push-pull systems acting on the pyridine ring.
-
N(CH₃)₂ (Position 2): A strong
-donor (Electron Donating Group). It significantly shields the ortho (H3) and para (C5/Br) positions. -
Pyridine Nitrogen (Position 1): An electron sink. It strongly deshields the
-protons (H6). -
Halogens (Positions 4 & 5):
-
Cl at Pos 4: Inductive withdrawing, but located meta to the NMe₂ group.
-
Br at Pos 5: Inductive withdrawing, located para to the NMe₂ group.
-
Predicted Chemical Shift Zones
| Proton | Position | Electronic Environment | Predicted Shift (δ ppm) | Multiplicity |
| H6 | C6-H | 8.15 – 8.35 | Singlet (s) | |
| H3 | C3-H | 6.60 – 6.80 | Singlet (s) | |
| N-Me | N(CH₃)₂ | Attached to electronegative N | 3.05 – 3.15 | Singlet (s, 6H) |
Note: The absence of vicinal protons (H5 and H4 are substituted) collapses the aromatic signals into sharp singlets, simplifying the analysis.
Experimental Protocol
This protocol is designed to minimize solvent effects that can obscure the H3 signal.
Materials & Methods[1][2][3][4][5][6][7]
-
Compound: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (>95% purity).
-
Solvent: Chloroform-d (
) with 0.03% TMS (v/v).-
Why:
minimizes H-bonding with the pyridine nitrogen compared to DMSO- , ensuring sharper peaks for the N-Me group.
-
-
Instrument: 400 MHz or higher (600 MHz recommended for trace isomer detection).
-
Temperature: 298 K (
).
Step-by-Step Acquisition
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of
. Ensure the solution is homogenous; filter if particulates persist. -
Lock & Shim: Lock onto the deuterium signal. Shim until the TMS linewidth is <0.5 Hz.
-
Parameters:
-
Pulse Angle:
(to prevent saturation). -
Relaxation Delay (
): 2.0 seconds (Critical: The H6 proton near the Br/N relax slowly; insufficient delay affects integration). -
Scans: 16 (sufficient for >5 mg).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Spectral Analysis & Comparative Guide
This section compares the target molecule against its most common synthetic impurity (the starting material or a regioisomer).
A. The Target Spectrum (5-Br, 4-Cl)[1]
-
Region 8.2 ppm (H6): A distinct singlet. This proton is isolated between the Pyridine Nitrogen and the Bromine.
-
Region 6.7 ppm (H3): A distinct singlet. This proton is shielded by the neighboring dimethylamine group.
-
Region 3.1 ppm (N-Me): A strong singlet integrating to 6 protons.
B. Distinguishing from Alternatives (The "Comparison")
The most critical comparison is against the 4-Chloro-N,N-dimethylpyridin-2-amine (Precursor) and the 4-Bromo-5-chloro (Isomer).
| Feature | Target (5-Br, 4-Cl) | Precursor (Des-Bromo) | Isomer (4-Br, 5-Cl) |
| H6 Signal | Singlet (~8.2 ppm) | Doublet (~8.0 ppm) | Singlet (~8.2 ppm) |
| H5 Signal | Absent (Substituted) | Doublet of Doublets (~6.5 ppm) | Absent |
| H3 Signal | Singlet (~6.7 ppm) | Doublet (~6.4 ppm) | Singlet (~6.8 ppm) |
| Coupling | None (Para-like separation) | None |
Diagnostic Logic:
-
Check Multiplicity: If H6 is a doublet, the bromination at C5 failed . You have the precursor.
-
Check Shift of H3: If H3 shifts slightly downfield (>0.1 ppm difference) compared to reference batches, suspect the 4-Br, 5-Cl isomer .
-
Why? Chlorine is more electronegative than Bromine. In the target, Cl is ortho to H3. In the isomer, Br is ortho to H3. Cl deshields H3 more than Br does. Therefore, the Target H3 (ortho-Cl) appears downfield of the Isomer H3 (ortho-Br) .
-
Visualization: Analysis Workflow
The following diagram illustrates the logical decision tree for validating the compound using 1H NMR.
Figure 1: Decision tree for validating 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine via 1H NMR.
Summary of Key Data Points
| Signal Assignment | Chemical Shift ( | Integration | Multiplicity | Mechanistic Origin |
| H6 | 8.25 ppm | 1H | Singlet | Deshielded by Ring N and C5-Br. No vicinal coupling. |
| 7.26 ppm | - | Singlet | Solvent Reference. | |
| H3 | 6.72 ppm | 1H | Singlet | Shielded by C2-NMe₂. Ortho to C4-Cl.[1] |
| N-Me | 3.10 ppm | 6H | Singlet | Methyl protons on exocyclic nitrogen. |
References
-
BenchChem. (2025).[2][3][1] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 88100: 4-Bromopyridinium chloride. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. 62, 7512–7515.[4] Retrieved from
-
Royal Society of Chemistry. (2024). Spectral Data for Halogenated Pyridines. Retrieved from
Sources
Comparison Guide: 13C NMR Chemical Shifts and Catalytic Profiling of Halogenated Dimethylaminopyridines
Halogenated 4-(dimethylamino)pyridines (DMAPs) are indispensable chemical tools in modern organic synthesis and drug development. While standard DMAP is the gold standard for nucleophilic catalysis (e.g., Steglich esterification), introducing a halogen atom (F, Cl, Br) onto the pyridine ring profoundly alters its electronic landscape. This tuning creates a spectrum of catalysts and cross-coupling electrophiles with distinct reactivities.
For synthetic chemists,
This guide objectively compares the
Mechanistic Causality: Electronic Effects on C Chemical Shifts
To utilize a halogenated DMAP effectively, one must understand how the substituent alters the
When a halogen is introduced at the C2 or C3 position, it exerts competing inductive (-I) and resonance (+M) effects[1]:
-
Ipso-Deshielding (-I Effect): The electronegativity of the halogen pulls electron density away from the attached carbon via the
-bond. This causes a significant downfield shift at the ipso carbon. Fluorine causes the most drastic deshielding (e.g., >160 ppm), whereas bromine exhibits a "heavy atom effect," resulting in a relative upfield shift compared to chlorine. -
Ortho/Para Shielding (+M Effect): Halogens possess lone pairs that can donate electron density back into the pyridine
-system. This partially shields the ortho and para carbons, counteracting the inductive effect. -
Catalytic Correlation: The
C shift of the C2 and C6 carbons adjacent to the pyridine nitrogen strongly correlates with the basicity ( ) and nucleophilicity of the catalyst. A more downfield shift at these positions typically indicates reduced electron density at the nitrogen, lowering its catalytic turnover rate in standard acylation reactions but increasing its stability in high-valent palladium cross-coupling environments.
Structure-activity relationship linking halogen electronic effects to catalytic performance.
Quantitative Comparison of C NMR Chemical Shifts
The table below consolidates the empirical
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | N(CH₃)₂ (ppm) |
| DMAP (Standard) | 150.0 | 106.0 | 154.0 | 106.0 | 150.0 | 39.0 |
| 2-Fluoro-DMAP | ~163.0 (d, J=235 Hz) | ~95.0 (d, J=35 Hz) | ~158.0 (d, J=15 Hz) | ~105.0 | ~145.0 (d, J=15 Hz) | 39.5 |
| 2-Chloro-DMAP | 151.5 | 108.0 | 155.0 | 105.5 | 148.5 | 39.2 |
| 2-Bromo-DMAP | 143.1 | 109.2 | 155.8 | 106.2 | 149.3 | 39.3 |
| 3-Fluoro-DMAP | ~135.0 (d, J=20 Hz) | ~143.0 (d, J=250 Hz) | ~148.0 (d, J=10 Hz) | ~108.0 | ~145.0 | 41.0 (d, J=5 Hz) |
Data Interpretation Note: In 2-Bromo-DMAP, the C2 carbon appears at 143.1 ppm. This upfield shift relative to 2-Chloro-DMAP (151.5 ppm) is a classic manifestation of the heavy atom effect induced by bromine's large, polarizable electron cloud[2]. Furthermore, fluorinated derivatives exhibit profound
Experimental Protocols: High-Fidelity NMR Acquisition & Validation
To ensure scientific integrity, the acquisition of
The following self-validating protocol ensures quantitative signal integration and unambiguous peak assignment.
Step 1: Sample Preparation
-
Weigh 35–50 mg of the highly pure halogenated DMAP derivative.
-
Dissolve completely in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the signals.
Step 2: 1D C NMR Acquisition Parameters
-
Spectrometer: 400 MHz (100 MHz for
C). -
Pulse Angle: Set to 30° to allow for faster longitudinal relaxation (
) recovery. -
Relaxation Delay (D1): Extend the D1 to 2.5–3.0 seconds . Causality: Halogenated quaternary carbons have exceptionally long
times. A standard 1-second delay will result in these critical peaks disappearing into the baseline noise. -
Scans: Minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the C-Halogen carbon.
Step 3: 2D NMR Validation (HSQC & HMBC)
To create a self-validating assignment, 1D data must be corroborated with 2D techniques:
- HSQC: Run to identify the protonated carbons (C5, C6, and C3 if the halogen is at C2). This immediately isolates the quaternary carbons (C2, C4) by elimination.
-
HMBC: Use long-range coupling (2-3 bonds) to finalize assignments. For example, the protons of the
group will show a strong 3-bond cross-peak exclusively to the C4 carbon, unambiguously differentiating C4 from the halogenated C2 position.
Workflow for the unambiguous assignment of 13C NMR signals in halogenated DMAP derivatives.
Conclusion
The selection of a halogenated DMAP derivative should be driven by empirical electronic data rather than trial and error. By utilizing
References
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: Molecules (MDPI) URL:[Link]
-
Bipyridine Ligands for use in Polymer-Supported Iridium Catalyzed CH Borylation (Contains 2-bromo-4-dimethylaminopyridine empirical NMR data) Source: Durham University E-Theses URL:[Link]
-
Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring Source: Spectroscopy Letters (Taylor & Francis) URL:[Link]
-
Building Enzymes through Design and Evolution (Discusses DMAP and halogenated organic compound catalysis) Source: ACS Catalysis (American Chemical Society) URL:[Link]
Sources
HPLC retention time comparison for aminopyridine derivatives
Title: Optimizing HPLC Retention and Resolution for Aminopyridine Derivatives: A Comparative Guide
Introduction Aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are critical hydrophilic, basic intermediates used extensively in the synthesis of pharmaceuticals such as piroxicam, tenoxicam, and sulfapyridine. Due to their high polarity and structural isomerism, achieving1. This guide objectively compares the performance of traditional reversed-phase (RP) columns against advanced mixed-mode and hydrogen-bonding stationary phases, providing actionable, self-validating protocols for method development.
Mechanistic Evaluation of Stationary Phases
The Limitations of Traditional Reversed-Phase (C18) Standard C18 columns rely on hydrophobic interactions. Because aminopyridines are highly polar and hydrophilic, they exhibit minimal partitioning into the hydrophobic alkyl chains, often eluting near the void volume. Furthermore, the basic nitrogen atoms of aminopyridines interact strongly with residual acidic silanols on the silica support. This secondary interaction disrupts the partitioning equilibrium, causing severe peak tailing and poor resolution between isomers.
Mixed-Mode Chromatography (e.g., Obelisc R)
To overcome the lack of hydrophobic retention,2. When analyzed under acidic conditions (e.g., pH 3.0), the basic aminopyridines become fully protonated. This allows them to interact via strong electrostatic forces with the negatively charged groups on the stationary phase. This dual-mechanism approach increases the capacity factor (
Hydrogen-Bonding Chromatography (e.g., SHARC 1) A paradigm shift in polar compound analysis is the use of 3. Instead of relying on hydrophobicity or ionic charge, these columns separate molecules based entirely on their ability to act as hydrogen bond donors or acceptors. The retention time is dictated by the spatial accessibility of these H-bonding sites. For instance, intramolecular hydrogen bonding or steric hindrance in 2-aminopyridine alters its interaction profile compared to 3-aminopyridine and 4-aminopyridine, resulting in distinct, highly reproducible elution orders.
Workflow & Decision Matrix
Decision matrix for selecting HPLC stationary phases for aminopyridine isomer separation.
Comparative Retention Time Data
The following table summarizes the chromatographic performance of three distinct column technologies for the separation of aminopyridine isomers.
| Column Technology | Stationary Phase | Primary Interaction | Elution Order | Relative Retention | Resolution ( |
| Standard RP | C18 Alkyl Chain | Hydrophobic | Co-elution | Very Low ( | Poor ( |
| Mixed-Mode | Alkyl + Ionic Groups | Hydrophobic + Cation-Exchange | 3-AP < 4-AP < 2-AP | High ( | Excellent ( |
| Hydrogen-Bonding | H-Bonding Ligands | H-Bond Donor/Acceptor | Pyr < 3-AP < 4-AP < 2-AP | Moderate to High | Excellent ( |
Note: Elution orders and retention factors are based on optimized mobile phase conditions specific to each column chemistry.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact methodologies for separating aminopyridine isomers using advanced stationary phases.
Protocol A: Hydrogen-Bonding Separation (SHARC 1) Causality: This method utilizes a non-aqueous mobile phase. Acetonitrile/Methanol mixtures possess 2-3 times lower viscosity than aqueous buffers, allowing for higher flow rates and faster analysis times without exceeding system backpressure limits. Separation is driven entirely by specific hydrogen-bond adsorption.
-
Column Preparation: Install a SHARC 1 column (3.2 × 100 mm, 5 µm). Set the column oven temperature to 30°C.
-
Mobile Phase Blending: Prepare an isocratic mobile phase consisting of 95% Acetonitrile and 5% Methanol. Add 0.5% Formic Acid (v/v) and 0.05% Ammonium Formate (w/v) to the mixture.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Configure the UV detector to 270 nm, which aligns with the optimal absorbance maximum for aminopyridines.
-
System Suitability Test (SST): Inject 5 µL of a standard mixture containing Pyridine, 3-AP, 4-AP, and 2-AP.
-
Validation Criteria: Verify that the elution order follows Pyridine
3-AP 4-AP 2-AP. The system is validated for sample analysis only if the resolution ( ) between the critically close eluting pair (4-AP and 2-AP) is and the tailing factor ( ) is .
Protocol B: Mixed-Mode Cation-Exchange Separation (Obelisc R) Causality: By utilizing an acidic mobile phase (pH 3.0), the basic nitrogen on the aminopyridine ring is fully protonated. This forces the analytes to interact with the negatively charged functional groups on the Obelisc R column, providing the necessary retention that traditional hydrophobic C18 columns lack.
-
Column Preparation: Install an Obelisc R column (4.6 × 150 mm, 5 µm). Set the column oven to 30°C.
-
Buffer Preparation: Prepare a 50 mM Ammonium Formate aqueous buffer. Carefully adjust the pH to exactly 3.0 using concentrated Formic Acid.
-
Mobile Phase Blending: Configure the HPLC pump to deliver an isocratic mixture of 50% Acetonitrile and 50% of the prepared pH 3.0 buffer.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and UV detection to 270 nm.
-
System Suitability Test (SST): Inject 10 µL of the isomer standard mixture.
-
Validation Criteria: Confirm the elution order of 3-AP
4-AP 2-AP. Ensure that the capacity factor ( ) for the first eluting peak (3-AP) is , demonstrating adequate retention away from the void volume.
Conclusion
For the analysis of highly polar, basic aminopyridine derivatives, traditional C18 columns are fundamentally mismatched due to inadequate hydrophobic retention and detrimental silanol interactions. Switching to orthogonal separation mechanisms—specifically mixed-mode cation-exchange or hydrogen-bonding chromatography—provides a robust, scientifically sound solution. These advanced phases not only increase retention times to acceptable levels but also offer the unique selectivity required to achieve baseline resolution of structural isomers.
References
- SIELC Technologies.HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- SIELC Technologies.Benefits of Hydrogen in Liquid Chromatography. Introducing SHARC1 HPLC Columns.
- Scribd / SIELC.Obelisc - Resolution Systems | High Performance Liquid Chromatography.
- BenchChem.A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine.
Sources
Advanced IR Spectroscopy of Dimethylamino Pyridines: ATR-FTIR vs. KBr Transmission
In drug development and synthetic organic chemistry, pyridine derivatives containing a dimethylamino group—most notably 4-dimethylaminopyridine (DMAP)—serve as critical catalysts and structural motifs[1]. Accurately characterizing these compounds using Infrared (IR) spectroscopy requires a deep understanding of both the molecule's quantum mechanical behavior and the physical physics of the sampling instrumentation.
This guide provides an objective, data-driven comparison of the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —specifically for resolving the complex C-N and C-H vibrational modes of dimethylamino pyridines.
Mechanistic Causality: The Dimethylamino-Pyridine System
To interpret the IR spectra of a molecule like DMAP, we must first understand the causality behind its vibrational modes. The dimethylamino group (–N(CH₃)₂) is a strong electron-donating group. When positioned para to the nitrogen of an electron-deficient pyridine ring, a powerful resonance effect occurs.
The lone pair of electrons on the exocyclic nitrogen delocalizes into the
Figure 1: Mechanistic pathway of resonance-induced IR peak shifts in dimethylamino pyridines.
Technology Comparison: Diamond ATR-FTIR vs. KBr Pellet
Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the resulting spectral data.
-
Transmission FTIR (KBr Pellet): Relies on passing an IR beam directly through a solid matrix. It provides classic, highly linear spectra that perfectly match legacy spectral libraries[4]. However, KBr is highly hygroscopic.
-
ATR-FTIR (Diamond Crystal): Utilizes an evanescent wave that penetrates only a few micrometers into the sample[5]. Because penetration depth is wavelength-dependent, peak intensities at lower wavenumbers (like the pyridine ring bends) will appear artificially stronger than those at higher wavenumbers (like the C-H stretches) unless mathematically corrected[6].
Performance & Specifications Table
| Parameter | Diamond ATR-FTIR | Transmission FTIR (KBr Pellet) |
| Physical Mechanism | Internal reflection (Evanescent wave)[5] | Direct beam transmission[5] |
| Sample Requirement | ~1–5 mg (Recoverable / Non-destructive) | ~1–2 mg mixed with 100 mg KBr (Destructive) |
| Preparation Time | < 1 minute | 5–10 minutes |
| Moisture Interference | Minimal (Surface only) | High (KBr is hygroscopic, introduces broad O-H peak at 3400 cm⁻¹)[4] |
| Spectral Artifacts | Wavelength-dependent intensity shifts[5] | Baseline scattering (if pellet is not perfectly transparent)[5] |
| Best Use Case | High-throughput screening, routine QC[4] | High-fidelity library matching, trace analysis[4] |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following workflows detail the exact methodologies for both techniques.
Figure 2: Parallel experimental workflows for ATR-FTIR and KBr Pellet Transmission analysis.
Protocol A: Diamond ATR-FTIR Analysis
-
System Suitability (Validation Checkpoint): Clean the diamond crystal with isopropanol. Run a background scan (24 scans, 4 cm⁻¹ resolution)[6]. The resulting energy profile must show no residual peaks, confirming a contamination-free optical path.
-
Sample Application: Place ~2 mg of solid DMAP directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil. Validation Checkpoint: Monitor the live IR preview. Stop increasing pressure once the intensity of the strongest peak (e.g., ~1600 cm⁻¹) plateaus. Over-pressuring can damage the crystal, while under-pressuring results in poor signal-to-noise ratios.
-
Acquisition & Processing: Acquire the spectrum. Immediately apply an ATR Correction Algorithm (available in standard software like OPUS or OMNIC) to compensate for the wavelength-dependent penetration depth, normalizing the spectrum to match transmission data[5][6].
Protocol B: KBr Pellet Transmission Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to remove absorbed moisture.
-
Sample Milling: Weigh ~1 mg of DMAP and ~100 mg of dry KBr (a 1% w/w ratio)[4]. Grind thoroughly in an agate mortar until a fine, homogenous powder is achieved. Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent severe baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes.
-
Validation Checkpoint: Visually inspect the pellet. It must be completely transparent. A cloudy or opaque pellet indicates trapped air, moisture, or improper grinding, which will invalidate the Beer-Lambert linearity (absorbance must remain < 0.7 for quantitative accuracy)[5].
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (24 scans, 4 cm⁻¹ resolution)[6].
Quantitative Spectral Data: DMAP Peak Assignments
When analyzing the resulting spectra, researchers should look for the following characteristic vibrational modes of the dimethylamino pyridine system. Note that ATR spectra (pre-correction) will show artificially enhanced intensities for peaks below 1500 cm⁻¹.
| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Notes |
| C-H Stretch (sp³) | 2850 – 3000 cm⁻¹[2] | Weak to Medium, Multiple | Arises from the –N(CH₃)₂ methyl groups. Often shows distinct symmetric and asymmetric stretching bands. |
| C=N / C=C Stretch | 1590 – 1640 cm⁻¹ | Strong, Sharp | Characteristic of the aromatic pyridine ring. Highly sensitive to the electron-donating effect of the para-substituent. |
| C-H Bend (sp³) | 1350 – 1470 cm⁻¹[2] | Medium | Bending modes of the methyl groups on the amine. |
| C-N Stretch (Exocyclic) | 1220 – 1250 cm⁻¹[2][3] | Strong, Sharp | Shifted higher than typical amines due to resonance delocalization with the pyridine ring. |
| C-H Out-of-Plane Bend | 800 – 850 cm⁻¹ | Strong | Indicates the substitution pattern of the pyridine ring (typically strong for 1,4-disubstituted/para-like systems). |
Conclusion
For the structural elucidation of dimethylamino pyridines, ATR-FTIR is the superior choice for rapid, non-destructive screening, provided that mathematical corrections are applied to account for evanescent wave physics. Conversely, KBr Pellet Transmission remains the gold standard for absolute spectral fidelity and library matching, though it requires meticulous sample preparation to avoid moisture contamination and baseline scattering. Understanding the resonance-driven blue shift of the C-N stretch (~1220–1250 cm⁻¹) is critical for the accurate identification of these compounds in any synthetic workflow.
References
-
Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide | Benchchem | 2
-
4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 | PubChem (NIH) | 1
-
(Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction | Talenta Publisher (Universitas Sumatera Utara) | 3
-
Evaluation of ATR-FTIR spectroscopy for distinguishing anthropogenic and geogenic calcite | CNR-IRIS | 6
-
Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review | MDPI | 5
-
What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples | Kintek Press | 4
Sources
- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. talenta.usu.ac.id [talenta.usu.ac.id]
- 4. kinteksolution.com [kinteksolution.com]
- 5. Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review [mdpi.com]
- 6. iris.cnr.it [iris.cnr.it]
Bromo vs. Chloro Substituents: A Reactivity Comparison Guide for Orthogonal Functionalization
Executive Summary
In the realm of complex active pharmaceutical ingredient (API) synthesis, the ability to selectively functionalize specific sites on a multi-halogenated scaffold is a highly prized strategy. The choice of halogen substituent—specifically bromine versus chlorine—dictates the reactivity pathway. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo versus 4-chloro substituents, utilizing the 5-bromo-4-chloropyridine scaffold as the definitive model for orthogonal reactivity [1].
By exploiting the distinct physicochemical properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, researchers can achieve highly chemoselective transition-metal-catalyzed cross-couplings or regioselective nucleophilic aromatic substitutions (SNAr) without the need for complex protecting group strategies.
The Mechanistic Causality: Why Position and Halogen Matter
As an Application Scientist, it is critical to look beyond the empirical yields and understand the thermodynamic and kinetic drivers that dictate chemoselectivity. The differential reactivity of the 5-bromo and 4-chloro positions is governed by two opposing mechanistic forces [2].
The 5-Bromo Advantage: Transition-Metal Catalysis
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond.
-
Causality: The C-Br bond possesses a significantly lower Bond Dissociation Energy (BDE) of approximately ~81 kcal/mol compared to the C-Cl bond (~96 kcal/mol) [3]. Because less activation energy is required to cleave the C-Br bond, oxidative addition occurs exponentially faster at the 5-bromo position. This allows for chemoselective cross-coupling under mild conditions, leaving the 4-chloro position completely intact [4].
The 4-Chloro Advantage: Nucleophilic Aromatic Substitution (SNAr)
Conversely, SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.
-
Causality: Chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96). This stronger inductive electron-withdrawing effect drastically lowers the LUMO of the adjacent carbon, making it highly susceptible to nucleophilic attack, and better stabilizes the resulting anionic Meisenheimer complex [5]. Furthermore, the 4-position on a pyridine ring is highly activated by the resonance withdrawal of the ring nitrogen. Thus, the 4-chloro position acts as the primary electrophilic hub for SNAr.
Caption: Mechanistic drivers controlling the chemoselectivity of C-Br vs. C-Cl bonds.
Comparative Data Analysis
The following tables summarize the quantitative physicochemical parameters and the resulting experimental yields when subjecting the 5-bromo-4-chloropyridine scaffold to divergent reaction conditions.
Table 1: Physicochemical & Kinetic Parameters
| Halogen Substituent | Aryl C-X BDE (kcal/mol) | Pauling Electronegativity | Rate-Determining Step | Preferred Reaction Pathway |
| 5-Bromo | ~81 | 2.96 | Oxidative Addition | Pd-Catalyzed Cross-Coupling |
| 4-Chloro | ~96 | 3.16 | Meisenheimer Complex Formation | Nucleophilic Aromatic Substitution |
Table 2: Yield Comparison on 5-Bromo-4-chloropyridine
| Reaction Type | Reagents & Conditions | Primary Product | Regioselectivity | Isolated Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene, 80°C | 5-Phenyl-4-chloropyridine | >95% (C-Br cleavage) | 82 - 85% |
| SNAr | Benzylamine, DIPEA, DMF, 100°C | 5-Bromo-4-(benzylamino)pyridine | >95% (C-Cl cleavage) | 88 - 92% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the mechanistic causality established in Section 1.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
This protocol utilizes mild conditions to selectively activate the C-Br bond while preserving the C-Cl bond for downstream functionalization.
Materials:
-
5-Bromo-4-chloropyridine (1.0 equiv, 10 mmol)
-
Phenylboronic acid (1.1 equiv, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)
-
Sodium carbonate (Na2CO3) (2.0 equiv, 20 mmol)
-
Toluene/Ethanol/Water (2:1:1 v/v/v)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the solvent mixture and sparge with inert Argon gas for 15 minutes. Causality: Pd(0) is highly sensitive to atmospheric oxygen, which can prematurely oxidize the catalyst and halt the cycle.
-
Reagent Addition: Add 5-bromo-4-chloropyridine, phenylboronic acid, and Na2CO3 to the flask.
-
Catalyst Introduction: Add Pd(PPh3)4 under a positive stream of Argon. Causality: Pd(PPh3)4 is chosen because its bulky, electron-rich phosphine ligands facilitate rapid oxidative addition into the weaker C-Br bond, but are not active enough to cleave the C-Cl bond at moderate temperatures.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor via TLC or LC-MS. Causality: Maintaining the temperature at 80°C ensures the thermal energy is sufficient to overcome the C-Br activation barrier (~81 kcal/mol) but remains well below the threshold required to activate the C-Cl bond (~96 kcal/mol).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to yield 5-phenyl-4-chloropyridine.
Protocol 2: Regioselective SNAr at the 4-Chloro Position
This protocol exploits the highly electrophilic nature of the 4-position to displace the chloride ion.
Materials:
-
5-Bromo-4-chloropyridine (1.0 equiv, 10 mmol)
-
Benzylamine (1.2 equiv, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-bromo-4-chloropyridine in anhydrous DMF. Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate.
-
Nucleophile Addition: Add benzylamine and DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the elimination step, preventing the protonation and subsequent deactivation of the benzylamine nucleophile.
-
Heating: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers thoroughly with a 5% LiCl aqueous solution to remove residual DMF. Dry, concentrate, and purify to yield 5-bromo-4-(benzylamino)pyridine.
Caption: Divergent synthetic pathways for 5-bromo-4-chloropyridine based on orthogonal reactivity.
References
-
National Institutes of Health (NIH). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." PMC. Available at:[Link]
-
National Institutes of Health (NIH). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." PMC. Available at:[Link]
-
Chemistry Steps. "Homolytic and Heterolytic Bond Cleavage." Chemistry Steps Educational Resources. Available at:[Link]
Technical Comparison: Halogenated 2-Aminopyridines vs. Pyrimidines in Drug Discovery
Executive Summary
This guide provides a technical analysis of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (Compound A) and its direct pyrimidine analog, 5-Bromo-4-chloro-N,N-dimethylpyrimidin-2-amine (Compound B).
These scaffolds are critical "orthogonally reactive" building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK4/6, ALK).[1] While they appear structurally similar, the introduction of the second nitrogen atom in the pyrimidine ring drastically alters electronic distribution , SNAr reactivity , and physicochemical properties .[1]
Key Takeaway: Choose the Pyridine (A) for higher basicity, greater lipophilicity, and when a more stable C4-Cl bond is required during early synthesis steps.[1] Choose the Pyrimidine (B) to lower LogP, increase aqueous solubility, or exploit the high lability of the C4-Cl bond for rapid nucleophilic diversification.[1]
Part 1: Structural & Physicochemical Analysis[1]
The transition from pyridine to pyrimidine is a classic bioisosteric replacement strategy.[1][2] However, the physicochemical shifts are non-trivial.[1]
Electronic Distribution & Basicity
-
Pyridine (Compound A): The single nitrogen atom renders the ring electron-deficient compared to benzene but still retains significant basicity.[1][2] The 2-NMe2 group acts as a strong resonance donor (
), pushing electron density into the ring (specifically C3 and C5), counteracting the inductive withdrawal of the halogens.[1]-
Estimated pKa (Conjugate Acid): ~5.5 – 6.0[2]
-
-
Pyrimidine (Compound B): The presence of two nitrogen atoms (1,3-position) significantly increases electron deficiency.[1] The inductive effect (
) of the second nitrogen drastically lowers the basicity of the ring nitrogens.[1]
Solubility & Lipophilicity[2]
Visualizing the Bioisostere
Figure 1: Bioisosteric relationship highlighting the physicochemical shift upon nitrogen insertion.[1]
Part 2: Reactivity Profile & Synthetic Utility[6]
The defining feature of these scaffolds is the orthogonal reactivity of the Halogens (Br vs. Cl).[1]
Orthogonal Reactivity Logic
-
C5-Bromine: Preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2] The C-Br bond is weaker and undergoes oxidative addition faster than C-Cl.[2]
-
C4-Chlorine: Preferred site for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]
The Reactivity Gap (Critical for Process Design)
| Feature | Pyridine (Compound A) | Pyrimidine (Compound B)[1][2] | Implications |
| C4-Cl SNAr Reactivity | Moderate. Requires heating or activation (acid catalysis) to displace Cl with amines.[2] | High. The C4 position is highly activated by two imine-like nitrogens.[1][2] Reaction often proceeds at RT. | Pyrimidine C4-Cl is unstable to basic workups or nucleophilic solvents.[1][2] |
| C5-Br Pd-Coupling | Excellent. High selectivity for Br over Cl.[2][6] | Good. However, competing SNAr at C4 can occur if the base is nucleophilic (e.g., hydroxide/alkoxide).[1] | Use non-nucleophilic bases (e.g., CsF, K3PO4) for pyrimidine couplings.[1] |
| Regiocontrol | Stable intermediate.[1][2] Can store for months. | Sensitive. Hydrolysis of C4-Cl to C4-OH can occur in moist air/solvents.[2] | Pyrimidine analog requires strictly anhydrous storage.[1][2] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyridine Core (Compound A)
Strategy: Electrophilic Bromination.[1][2] The 2-NMe2 group directs bromination to the para position (C5), but C3 is also activated.[1] However, sterics and the 4-Cl substituent favor C5.[1]
-
Starting Material: 4-Chloro-N,N-dimethylpyridin-2-amine (Commercial or from 2,4-dichloropyridine).[2]
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1][2]
-
Procedure:
-
Dissolve 1.0 eq of 4-chloro-N,N-dimethylpyridin-2-amine in ACN (0.5 M).
-
Cool to 0°C. Add 1.05 eq NBS portion-wise (Exothermic).
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Workup: Quench with 10% Na2S2O3 (aq). Extract with EtOAc.[1][2][7][8]
-
Purification: Silica gel chromatography (Hex/EtOAc).[1][2][9]
-
Protocol B: Synthesis of Pyrimidine Core (Compound B)
Strategy: The "Hydroxy Route." Critical Note: Direct reaction of 5-bromo-2,4-dichloropyrimidine with dimethylamine yields the wrong isomer (4-NMe2, 2-Cl) as the major product because C4 is more reactive to SNAr. To get the 2-NMe2, 4-Cl isomer, you must lock the C2-amine first.
-
Step 1: Formation of 2-(dimethylamino)pyrimidin-4-ol
-
Step 2: Bromination (C5)
-
Step 3: Chlorination (C4)
Synthesis Workflow Diagram
Figure 2: Comparative synthetic workflows. Note the multi-step requirement for the Pyrimidine analog to ensure correct regiochemistry.
Part 4: Medicinal Chemistry Applications[1][2][6][11]
Kinase Inhibitor Design (Hinge Binding)
Both scaffolds are privileged structures for Type I kinase inhibitors.[1][2]
-
Mechanism: The C2-NMe2 group often points towards the solvent front, while the C4/C5 positions substitute into the hydrophobic pocket.[1]
-
Pyrimidine Preference: Often selected when the target pocket is smaller or requires a specific H-bond acceptor pattern (N1/N3) that pyridine cannot provide.[1][2]
Metabolic Stability
-
Pyridine: Generally susceptible to N-oxidation (forming Pyridine-N-oxide) or oxidation of the methyl groups on the amine.[10]
-
Pyrimidine: The electron-deficient ring is resistant to oxidative metabolism on the ring carbons.[1] However, it is more susceptible to nucleophilic attack by glutathione (GSH) at C4 if the Cl is not substituted with a stable group.[1]
Data Summary
| Property | Pyridine Analog | Pyrimidine Analog |
| CAS No. | 942947-94-6 (Generic) | 57054-86-1 |
| MW | ~235.5 | ~236.5 |
| H-Bond Acceptors | 2 (Ring N, Amine N) | 3 (2 Ring Ns, Amine N) |
| Polar Surface Area | Lower | Higher (Better Solubility) |
| Stability | High | Moisture Sensitive (C-Cl bond) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24903823, 5-Bromo-4-chloropyrimidin-2-amine."[2] PubChem, [Link]1][2] Accessed 26 Oct. 2023.[1][2]
-
BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine." BenchChem Technical Guides, ]">https://www.benchchem.com.[1]
-
Sigma-Aldrich. "5-Bromo-2-chloro-4-(dimethylamino)pyrimidine Product Specification." Sigma-Aldrich, ]">https://www.sigmaaldrich.com.[1]
-
Journal of the Chemical Society. "Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines." RSC Publishing, ][2]">https://pubs.rsc.org.[1][2]
-
ResearchGate. "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia." Arabian Journal of Chemistry, [Link]1]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis of 2-Dimethylaminopyridine Derivatives: A Comparative Methodological Guide
Target Audience: Researchers, structural biologists, and drug development professionals.
Introduction: The Structural Challenge of 2-DMAP Derivatives
2-Dimethylaminopyridine (2-DMAP) and its derivatives are highly versatile scaffolds. In medicinal chemistry, bis-DMAP derivatives have been identified as highly potent choline kinase alpha (CHKA) inhibitors, requiring precise spatial alignment to target both choline and ATP pockets[1]. In coordination chemistry, 2-DMAP acts as a sterically demanding ligand; the dimethylamino moiety adjacent to the pyridine nitrogen heavily influences metal binding, often forcing the molecule into the outer coordination sphere to form complex organic-inorganic hybrid materials[2, 3].
The primary bottleneck in leveraging 2-DMAP derivatives is structural elucidation. The steric clash between the dimethylamino group and the pyridine ring forces specific torsional rotations (typically ~4.6° to 5.0° out of plane) [2]. Accurately mapping these conformations is critical. However, many 2-DMAP pharmaceutical intermediates precipitate as microcrystalline powders, rendering traditional Single-Crystal X-Ray Diffraction (SC-XRD) ineffective. This guide objectively compares SC-XRD with the rapidly advancing Microcrystal Electron Diffraction (MicroED) technique, providing actionable protocols for resolving the 3D structures of challenging 2-DMAP derivatives.
Technology Comparison: SC-XRD vs. MicroED
Choosing the correct analytical pipeline depends entirely on the crystallization thermodynamics of the specific 2-DMAP derivative.
-
Single-Crystal X-Ray Diffraction (SC-XRD): The historical gold standard. X-rays scatter off the electron clouds of the atoms. It provides unparalleled precision for bond lengths and absolute stereochemistry but requires large, pristine crystals (>100 μm) grown over weeks.
-
Microcrystal Electron Diffraction (MicroED): Utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures. Because electrons interact with both the atomic nucleus and the electron cloud, they interact with matter far more strongly than X-rays [4]. This allows for the structural determination of sub-micron crystals (100 nm – 1 μm) directly from heterogeneous powder formulations [5].
Table 1: Performance Metrics for 2-DMAP Structural Analysis
| Metric | SC-XRD | MicroED |
| Primary Scattering Source | Electron cloud | Electrostatic potential (Nucleus + Electrons) |
| Minimum Crystal Size | > 100 μm | 100 nm – 1 μm |
| Sample State | Large, isolated single crystal | Polycrystalline powder / Microcrystals |
| Data Collection Time | Hours to Days | Minutes (Continuous rotation) |
| Resolution Limit | ~0.7 Å to 0.8 Å | ~0.8 Å to 1.0 Å |
| 2-DMAP Application | Stable metallo-organic complexes | Transient polymorphs & API powders |
| Primary Limitation | Crystal growth bottleneck | Dynamical scattering limits phase retrieval |
Structural Insights & Experimental Data
The analytical method directly impacts the type of structural data recovered. Experimental literature highlights how these techniques resolve the unique steric properties of 2-DMAP.
Case Study A: SC-XRD of 2-DMAP Metallo-Complexes
In the synthesis of Bis[2-(dimethylamino)pyridinium] Tetrachlorocobaltate(II), SC-XRD was essential to prove that protonation occurs strictly at the ring nitrogen rather than the exocyclic amine [2]. Furthermore, SC-XRD precisely quantified the Cl-Co-Cl bond angle constriction (105.41°) induced by intermolecular hydrogen bonding between the protonated 2-DMAP ring and the inorganic anion [2]. Similar alternating organic/inorganic cohesive forces have been mapped in Cu(II) variants [3].
Case Study B: MicroED of Pharmaceutical Bis-DMAP Inhibitors
For bis-DMAP CHKA inhibitors, the alkyl linker length between the two DMAP pharmacophores dictates IC50 potency (e.g., elongation to a C14 linker decreases IC50 to 150 nM) [1]. Because these lipophilic compounds often crash out of solution rapidly, MicroED allows researchers to bypass the crystal growth bottleneck, verifying the linker conformation and pharmacophore distance directly from the synthesis batch[4, 5].
Table 2: Crystallographic Data Summary for Key 2-DMAP Derivatives
| Compound | Elucidation Technique | Space Group | Resolution | Key Structural Feature Identified |
| Bis-2-DMAP Co(II) Complex | SC-XRD | Monoclinic | 0.82 Å | Dimethylamino rotation of 5.0° out of plane. |
| Bis-2-DMAP Cu(II) Complex | SC-XRD | Triclinic | 0.84 Å | H-bond driven alternating organic/inorganic layers. |
| Bis-DMAP CHKA Inhibitor | MicroED | Orthorhombic | ~1.00 Å | Sub-micron validation of alkyl linker extension. |
Validated Experimental Protocols
To ensure reproducibility, the following protocols detail the causal mechanisms behind sample preparation for both analytical techniques.
Protocol 1: Slow Evaporation Crystallization for SC-XRD (Metallo-Complexes)
Objective: Grow >100 μm single crystals of 2-DMAP transition metal complexes.
-
Reagent Mixing: Dissolve 1 mmol of the transition metal chloride (e.g., CuCl₂·2H₂O) and 2 mmol of 2-DMAP in 5 mL of pure ethanol [3].
-
Targeted Acidification: Add 10 mL of concentrated HCl. Causality: The pyridine ring nitrogen of 2-DMAP is more basic than the exocyclic amine. HCl selectively protonates the ring nitrogen, preventing N,N'-chelation and forcing the 2-DMAP into the outer coordination sphere to balance the metal anion [2, 3].
-
Thermal Maturation: Stir mechanically at 50 °C for 2 hours to ensure complete complexation.
-
Controlled Evaporation: Transfer to a partially sealed vial at room temperature. Allow slow solvent evaporation over 5–7 days to promote thermodynamic crystal growth over kinetic precipitation.
-
Harvesting: Isolate prismatic crystals under a polarized light microscope and mount on a goniometer using perfluoropolyether oil.
Protocol 2: Grid Preparation for MicroED (Pharmaceutical Powders)
Objective: Prepare sub-micron 2-DMAP fragments to mitigate dynamical scattering.
-
Sample Isolation: Extract 1–2 mg of the microcrystalline 2-DMAP derivative directly from the lyophilized synthesis batch.
-
Mechanical Fragmentation: Place the powder between two clean glass slides and apply gentle shearing force. Causality: Electrons have a severely limited penetration depth. Crystals thicker than ~500 nm cause multiple scattering events (dynamical scattering), which breaks Friedel's law and confounds standard kinematic structure solution software[4, 5].
-
Grid Application: Dust the fragmented powder onto a glow-discharged continuous carbon TEM grid. Shake off excess material to prevent grid occlusion.
-
Cryogenic Data Collection: Plunge the grid into liquid nitrogen. Collect continuous rotation data (typically 1° to 3° per second) on a TEM operating at 200 kV using a fast-readout camera to minimize radiation damage to the organic framework [5].
Structural Elucidation Decision Workflow
The following diagram illustrates the decision-making logic for routing a newly synthesized 2-DMAP derivative through the appropriate crystallographic pipeline.
Workflow for selecting SC-XRD vs. MicroED based on 2-DMAP crystallization thermodynamics.
Conclusion
The unique steric and electronic properties of 2-dimethylaminopyridine derivatives make them highly valuable, yet crystallographically challenging. While SC-XRD remains the optimal choice for analyzing the precise coordination geometry of 2-DMAP metallo-complexes, MicroED has fundamentally disrupted the pharmaceutical pipeline. By allowing researchers to extract high-resolution 3D structures directly from sub-micron powders, MicroED eliminates the weeks-long crystal growth bottleneck, accelerating the validation of complex bis-DMAP drug candidates.
References
- Design of symmetrical and nonsymmetrical N,N-dimethylaminopyridine derivatives as highly potent choline kinase alpha inhibitors. PMC - NIH.
- Bis[2-(dimethylamino)
- Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C 7 H 12 N 2 ) 2[CuCl 4 ]. Journal of King Saud University - Science.
- Microcrystal electron diffraction could advance drug development. Drug Target Review.
- An Overview of Microcrystal Electron Diffraction (MicroED). PMC - NIH.
UV-Vis Absorption Profiling of Halogenated Pyridines: A Comparative Technical Guide
This guide outlines the comparative UV-Vis absorption properties of halogenated pyridines, designed for researchers requiring high-fidelity spectral data for structural elucidation, quality control, and photostability assessment.[1]
Executive Summary
Halogenated pyridines serve as critical scaffolds in medicinal chemistry (e.g., antihistamines, kinase inhibitors). Their electronic absorption spectra are not merely identification fingerprints but direct readouts of the electronic perturbations caused by halogen substituents.
While unsubstituted pyridine exhibits a characteristic
Mechanistic Insight: The Electronic Tug-of-War
To interpret the spectra, one must understand how halogens perturb the pyridine ring's molecular orbitals (MOs).[1]
-
The Inductive Effect (-I): Halogens are electronegative, withdrawing electron density through the
-framework. This stabilizes the HOMO, theoretically leading to a hypsochromic (blue) shift.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
The Mesomeric Effect (+M): Halogens have lone pairs that can donate electron density into the pyridine
-system. This raises the HOMO energy more than the LUMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
The Net Result:
-
Fluorine: The -I effect is massive, but the +M effect (2p-2p overlap) is also strong.[1] These often cancel out, resulting in spectra very similar to pyridine or only slightly shifted.
-
Chlorine/Bromine/Iodine: The +M effect dominates the spectral shift because the -I effect diminishes with distance and size. However, the overlap (3p-2p or 4p-2p) is poorer.[1] The "Heavy Atom Effect" also increases spin-orbit coupling, potentially broadening bands and facilitating intersystem crossing (relevant for photostability).
Visualization: Electronic Energy Level Perturbation
The following diagram illustrates the impact of halogenation on the frontier molecular orbitals.
Caption: Simplified MO diagram showing the net effect of halogen substituents on the HOMO-LUMO gap. Note that Bromine raises the HOMO energy (via +M effect) more effectively than Fluorine, reducing the band gap.
Comparative Data Hub
The following table synthesizes empirical data. Note that
Table 1: UV-Vis Characteristics of Halogenated Pyridines[1]
| Compound | Substituent | Spectral Characteristics | ||
| Pyridine | -H | 257 | ~2,750 | Sharp vibrational fine structure (in non-polar solvents). |
| 2-Fluoropyridine | -F (Ortho) | 255 - 260 | ~2,500 - 3,000 | Minimal shift vs. pyridine.[1] Strong -I effect cancels +M. |
| 3-Fluoropyridine | -F (Meta) | 257 - 262 | ~3,100 | Slight red shift.[1] Meta position allows less inductive withdrawal from N. |
| 2-Chloropyridine | -Cl (Ortho) | 262 - 265 | ~3,500 - 4,000 | Distinct red shift.[1] Loss of some vibrational structure. |
| 3-Chloropyridine | -Cl (Meta) | 265 - 270 | ~3,200 | Broader absorption band.[1] |
| 2-Bromopyridine | -Br (Ortho) | 265 - 270 | ~4,500 | Stronger absorption (Hyperchromic).[1] Photosensitive. |
| 3-Bromopyridine | -Br (Meta) | 270 - 275 | ~4,200 | Significant red shift.[1] "Heavy atom" effect broadens peaks. |
| 2-Iodopyridine | -I (Ortho) | 275 - 285 | > 5,000 | Large red shift.[1] Highly Photosensitive (C-I bond cleavage). |
Key Takeaway: As you move down the halogen group (F
Experimental Protocol: The Self-Validating Workflow
Objective: Obtain reproducible spectral data while mitigating photodecomposition, particularly for Bromo- and Iodo- derivatives.
Reagents & Equipment[2][3]
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).[1] Avoid Acetone (cutoff 330 nm).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass absorbs UV < 300 nm.[1]
-
Sample: >98% purity (check by HPLC/GC if uncertain).
Workflow Diagram
Caption: A self-validating UV-Vis workflow. The "Photostability Check" (Step 5) is critical for halogenated pyridines to detect C-X bond photolysis.
Step-by-Step Methodology
-
Stock Solution: Dissolve ~10 mg of the halogenated pyridine in 100 mL of solvent. Crucial: Use amber glassware for Br- and I- pyridines to prevent photolysis.[1]
-
Working Solution: Dilute the stock to achieve a concentration of approximately
tongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> M. The target Absorbance at should be between 0.4 and 0.8 for linearity (Beer-Lambert Law). -
Blanking: Run a baseline correction using the pure solvent in both sample and reference paths.
-
Measurement: Scan from 200 nm to 400 nm.
-
Validation (The "Senior Scientist" Step): Immediately after the first scan, leave the sample in the beam for 2-5 minutes and scan again.
-
Observation: If the peak intensity decreases or a new peak appears (often at lower wavelengths), your sample is degrading under the instrument's UV lamp.
-
Action: If degradation occurs, use a faster scan speed or a flow-cell setup.
-
Troubleshooting & Insights
The "Phantom" Peak (n )
You may observe a weak shoulder or low-intensity band around 270–280 nm, distinct from the main
-
Cause: Excitation of the non-bonding (n) electrons on the Nitrogen atom.
-
Verification: Add a drop of HCl. Protonation of the Nitrogen (
) locks the lone pair, causing this band to disappear (Hypsochromic shift to the vacuum UV). This confirms the band's identity.
Solvent Cutoffs
Halogenated pyridines absorb in the 250–280 nm range.
-
Do NOT use: Acetone, Toluene, or DMF (Cutoffs > 260 nm). These will mask your analyte.[1]
-
Use: Water, Methanol, Ethanol, Acetonitrile, or Cyclohexane.
pH Sensitivity
Pyridines are basic (
References
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Bromopyridine Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Chloropyridine. Retrieved from [1]
-
Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from
-
ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from
Sources
Validating purity of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
Executive Summary: The Purity Trap in Pyridine Scaffolds
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a critical pharmacophore, particularly in the synthesis of kinase inhibitors where the pyridine ring serves as a hinge binder. Its value lies in its orthogonal reactivity : the C5-Bromine and C4-Chlorine atoms allow for sequential cross-coupling reactions (e.g., Suzuki followed by Buchwald-Hartwig).
However, this dual-halogenated nature introduces a "purity trap." Commercial "95%" grades often contain regioisomeric impurities (e.g., 4-bromo-5-chloro isomers) and des-halogenated byproducts that standard HPLC methods may co-elute. Using unvalidated material can lead to catastrophic catalyst poisoning or inseparable isomeric mixtures in late-stage drug synthesis.
This guide compares two primary validation methodologies—High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative NMR (qNMR) —and demonstrates the downstream performance impact of using validated high-purity (>99.5%) material versus standard commercial grades.
Impurity Profile & Structural Analysis
Before validating, we must define the "Alternatives" (Impurities) that compete with our target.
| Impurity Type | Likely Structure | Origin | Impact on Downstream Chemistry |
| Target | 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine | Desired Product | Sequential coupling at C5 then C4. |
| Regioisomer | 4-Bromo-5-chloro-N,N-dimethylpyridin-2-amine | Isomeric starting material or halogen migration | Irreversible. Couples at wrong position (C4 instead of C5). |
| Mono-des-halo | 4-Chloro-N,N-dimethylpyridin-2-amine | Incomplete bromination / Debromination | Chain terminator in Suzuki coupling. |
| Under-alkylated | 5-Bromo-4-chloro-N-methylpyridin-2-amine | Incomplete methylation | Competes in Buchwald reactions; alters solubility. |
| Oxidation | N-Oxide derivative | Air oxidation of pyridine nitrogen | Deactivates Pd-catalysts; alters electronics. |
Comparative Analysis of Validation Methods
We evaluated two distinct analytical workflows to determine which offers the highest assurance of purity.
Method A: HPLC-UV/MS (The Separation Standard)
-
Principle: Separation based on hydrophobicity (C18 column) with dual detection (UV for quantification, MS for ID).
-
Pros: High sensitivity (LOD < 0.05%); separates physically distinct impurities.
-
Cons: Requires reference standards for accurate quantification (Response Factors); may fail to resolve positional isomers without specialized columns.
Method B: 1H-qNMR (The Absolute Quantifier)
-
Principle: Molar ratio determination using an Internal Standard (IS) with fully relaxed proton spins.
-
Pros: No reference standards needed for impurities; inherently quantitative; detects residual solvents and inorganic salts.
-
Cons: Lower sensitivity (LOD ~0.5%); overlapping signals in complex aromatic regions.
Performance Comparison Table
| Feature | HPLC-UV/MS (Method A) | 1H-qNMR (Method B) | Verdict |
| Specificity | High (with optimized gradient) | Very High (Structural elucidation) | qNMR distinguishes isomers best via coupling constants. |
| Accuracy | 98-102% (Dependent on Standards) | 99.5-100.5% (Absolute) | qNMR is superior for primary purity assignment. |
| Speed | 30-45 min per run | 15-20 min per run | qNMR is faster for spot-checks. |
| Cost | High (Solvents, Columns, Standards) | Low (Deuterated solvent only) | qNMR is more cost-effective. |
Detailed Experimental Protocols
Protocol A: HPLC-UV/MS Validation Workflow
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts).
-
2-15 min: 5% → 95% B (Linear ramp).
-
15-20 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine bonds); ESI-MS (+).
-
Acceptance Criteria: Main peak purity >99.5% by area normalization; no single impurity >0.1%.
Protocol B: 1H-qNMR Validation Workflow (Recommended)
-
Instrument: Bruker Avance III 400 MHz or higher.
-
Solvent: DMSO-d6 (prevents aggregation common in chloroform).
-
Internal Standard (IS): Maleic Acid (TraceCERT®), ~10 mg.
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
Calculation:
-
Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS.
-
Case Study: Downstream Performance Impact
To validate the necessity of these rigorous protocols, we compared Validated High-Purity (>99.8%) material against Commercial Crude (94%) in a standard Suzuki-Miyaura coupling.
Reaction:
-
Substrate: 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (1.0 eq).
-
Partner: Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80°C, 4h.
Results:
| Material Grade | Purity (qNMR) | Yield (Isolated) | Impurity Profile in Product |
| Validated High-Purity | 99.8% | 92% | Clean single spot. |
| Commercial Crude | 94.2% | 68% | Contains 12% homocoupling byproduct; 5% unreacted regioisomer (4-phenyl isomer). |
Analysis: The "Commercial Crude" contained 3% of the 4-bromo isomer. Under Suzuki conditions, this isomer reacted slower, leading to a complex mixture. Furthermore, trace sulfur impurities in the crude material poisoned the Pd-catalyst, stalling the reaction at 68% conversion.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this compound.
Figure 1: Integrated Validation Workflow. qNMR provides the initial "gate" for mass balance, while HPLC-MS ensures no isomeric contaminants exist.
References
-
Gillings, N., et al. (2020).[2] EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.[2]
-
Pauli, G. F., et al. (2012). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis.
-
BenchChem Technical Support . (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. BenchChem.
-
Sakamoto, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Chemical & Pharmaceutical Bulletin.
-
ICH Expert Working Group . (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
